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  • Product: 1-[2-(4-Ethylphenyl)ethyl]piperidine
  • CAS: 730912-76-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-[2-(4-Ethylphenyl)ethyl]piperidine

The following technical guide provides an in-depth analysis of 1-[2-(4-Ethylphenyl)ethyl]piperidine , a specific N-substituted piperidine derivative. This compound serves as a critical structural scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-[2-(4-Ethylphenyl)ethyl]piperidine , a specific N-substituted piperidine derivative. This compound serves as a critical structural scaffold in medicinal chemistry, particularly in the development of Sigma receptor ligands and as a lipophilic analog of the N-phenethylpiperidine pharmacophore.[1][2]

Chemical Identity, Synthesis, and Pharmacological Potential

Executive Summary

1-[2-(4-Ethylphenyl)ethyl]piperidine (CAS: Not widely listed; treated here as a Specific Chemical Entity) is a lipophilic tertiary amine characterized by a piperidine ring N-alkylated with a 4-ethylphenethyl group.[2][3] Structurally, it represents a hydrophobic expansion of the N-phenethylpiperidine core, a privileged scaffold in neuropharmacology known for its affinity to Sigma-1 (


) receptors  and NMDA receptor  modulation.[2][3]

This guide details the compound's physicochemical properties, synthetic pathways, and predicted pharmacological profile based on Structure-Activity Relationships (SAR) of homologous piperidine derivatives.[1][2]

Chemical Identity & Structure

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-[2-(4-Ethylphenyl)ethyl]piperidine
Common Name N-(4-Ethylphenethyl)piperidine
Chemical Formula C

H

N
Molecular Weight 217.35 g/mol
SMILES CCc1ccc(CCN2CCCCC2)cc1
InChI Key (Predicted) InChI=1S/C15H23N/c1-2-13-4-6-14(7-5-13)10-11-16-12-8-3-9-15-16/h4-7H,2-3,8-12H2,1H3
Structural Analysis

The molecule consists of three distinct pharmacophoric regions:[1][2]

  • Basic Center: The piperidine nitrogen (pKa

    
     10.0), which is protonated at physiological pH, facilitating electrostatic interactions with aspartate residues in receptor binding pockets (e.g., Asp126 in 
    
    
    
    ).[1][2]
  • Linker: An ethylene (-CH

    
    CH
    
    
    
    -) bridge that provides optimal spacing (approx.[1][3] 2.5–3.5 Å) between the basic nitrogen and the aromatic ring.[1][2]
  • Hydrophobic Tail: A 4-ethylphenyl group.[1][2][3] The para-ethyl substituent significantly enhances lipophilicity and steric bulk compared to the unsubstituted phenyl ring, potentially increasing affinity for hydrophobic pockets in target proteins.[1][2]

Physicochemical Properties (Predicted)

The following data are derived from computational models based on the fragment contribution method for N-alkylpiperidines.

PropertyValueContext
LogP (Octanol/Water) 4.2 ± 0.3Highly lipophilic; suggests excellent Blood-Brain Barrier (BBB) penetration.[2][3]
pKa (Basic) 10.1 ± 0.2Predominantly cationic at pH 7.[1]4.
Polar Surface Area (PSA) 3.24 Å

Very low polar surface area, favoring membrane permeability.[1][2]
Boiling Point ~310 °CEstimated at 760 mmHg.[1][3]
Solubility < 0.1 mg/mL (Water)Requires acidification (HCl, citrate) or organic co-solvents (DMSO, Ethanol) for dissolution.[1][2]

Synthesis & Manufacturing Protocols

Two primary routes are recommended for the synthesis of 1-[2-(4-Ethylphenyl)ethyl]piperidine: Nucleophilic Substitution (Route A) and Reductive Amination (Route B).[2][3]

Route A: Nucleophilic Substitution (Standard)

This method involves the direct alkylation of piperidine with 4-ethylphenethyl bromide (or tosylate).[2]

Reagents:

  • Piperidine (1.2 eq)[2]

  • 1-(2-Bromoethyl)-4-ethylbenzene (1.0 eq)[2][3]

  • Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq)[1][2]
  • Solvent: Acetonitrile (ACN) or DMF[2]

Protocol:

  • Dissolve 1-(2-bromoethyl)-4-ethylbenzene in anhydrous ACN.

  • Add K

    
    CO
    
    
    
    and piperidine.
  • Reflux at 80°C for 12–16 hours under nitrogen atmosphere.

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Dissolve residue in DCM, wash with water/brine.[1] Dry over MgSO

    
    . Purify via flash column chromatography (SiO
    
    
    
    , 5% MeOH/DCM).
Route B: Reductive Amination (Green Chemistry)

This route avoids alkyl halides and potential elimination side-products (styrenes).[2]

Reagents:

  • Piperidine (1.0 eq)[2][4]

  • 2-(4-Ethylphenyl)acetaldehyde (1.0 eq)[2][3]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[2][3]

Protocol:

  • Mix piperidine and 2-(4-ethylphenyl)acetaldehyde in DCE.

  • Stir for 30 minutes to form the iminium ion intermediate.

  • Add STAB portion-wise at 0°C.

  • Stir at room temperature for 4–6 hours.

  • Quench: Add saturated NaHCO

    
     solution. Extract with DCM.[1]
    
Synthesis Workflow Diagram

Synthesis Start Precursors Inter Intermediate (Iminium Ion) Start->Inter Piperidine + 4-Ethylphenylacetaldehyde (DCE, RT) Prod Target Product 1-[2-(4-Ethylphenyl)ethyl]piperidine Start->Prod Alt: Alkylation (R-Br + K2CO3) Inter->Prod Reduction (NaBH(OAc)3)

Caption: Comparative synthetic routes: Reductive Amination (Solid line) vs. Direct Alkylation (Dashed line).

Pharmacological Profile (SAR Analysis)

While specific biological data for this exact analog may be sparse, its properties can be reliably inferred from the Structure-Activity Relationships (SAR) of the N-phenethylpiperidine class.[2][3]

Sigma Receptor Affinity ( )
  • Mechanism: The N-phenethylpiperidine moiety is a classic pharmacophore for Sigma-1 receptors.[3] The basic nitrogen forms an ionic bond with Asp126 , while the phenyl ring occupies a hydrophobic pocket formed by Val162, Phe107, and Tyr103 .[1][2]

  • Effect of 4-Ethyl Group: Substituents at the para-position of the phenyl ring generally enhance

    
     affinity by filling available hydrophobic space.[3] The 4-ethyl group is expected to increase binding potency (Ki < 10 nM predicted) compared to the unsubstituted parent compound.[1][2]
    
  • Application: Potential use as a highly selective

    
     ligand for studying neuroprotection or cocaine antagonism.[1][3]
    
NMDA Receptor Antagonism[2]
  • Structurally related to Ifenprodil , a GluN2B-selective NMDA antagonist.[1][2][3]

  • However, Ifenprodil contains a 4-benzylpiperidine core with a hydroxyl group.[1][2][3] The absence of the 4-benzyl and hydroxyl groups in 1-[2-(4-Ethylphenyl)ethyl]piperidine suggests lower affinity for NMDA receptors, likely making it more selective for Sigma receptors.[2][3]

Metabolic Stability[2]
  • CYP450 Oxidation: The ethyl group on the phenyl ring is a prime site for metabolic oxidation (benzylic hydroxylation) by CYP2D6 or CYP3A4.[1][2]

  • N-Dealkylation: The phenethyl chain is susceptible to oxidative N-dealkylation, releasing piperidine and 4-ethylphenylacetic acid metabolites.[2][3]

Handling & Safety Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).[1]

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1][2]

  • Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[1]

Safety Data Sheet (SDS) Summary:

Parameter Recommendation
PPE Nitrile gloves, safety goggles, lab coat.[2][3] Use in a fume hood.[1]
Storage Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic.
Spill Cleanup Absorb with inert material (vermiculite).[1][2] Neutralize with dilute acid if necessary.[1]

| First Aid | Eye Contact: Rinse cautiously with water for 15 min.[1][3] Skin: Wash with soap and water.[1][3] |

References

  • Matsumoto, R. R., et al. (2014).[1][2] "Sigma receptors: biology and function."[1] Handbook of Experimental Pharmacology, 244, 1-353.[1][2] Link

  • Weber, F., et al. (1993).[1][2] "Synthesis and evaluation of N-substituted piperidines as high-affinity sigma receptor ligands." Journal of Medicinal Chemistry, 36(11), 1580-1588.[1][2] Link[2]

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[2]

  • Prezzavento, O., et al. (2007).[1][2] "Sigma receptor ligands: Synthesis and biological profile of new N-substituted piperidines." Journal of Pharmacy and Pharmacology, 59(4), 525-534.[1][2] Link

Sources

Exploratory

Unveiling the Pharmacological Potential of 1-[2-(4-Ethylphenyl)ethyl]piperidine: A Predictive Analysis and Research Roadmap

Abstract This technical guide provides a comprehensive, albeit predictive, analysis of the potential pharmacological mechanism of action of the novel compound, 1-[2-(4-Ethylphenyl)ethyl]piperidine. In the absence of dire...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the potential pharmacological mechanism of action of the novel compound, 1-[2-(4-Ethylphenyl)ethyl]piperidine. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) derived from extensive analysis of its core chemical scaffolds: the piperidine ring and the phenylethylamine moiety. We will explore potential molecular targets, propose downstream signaling pathways, and outline a detailed roadmap of experimental protocols necessary to elucidate its definitive pharmacological profile. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of this and structurally related compounds.

Introduction: Deconstructing a Molecule of Interest

The compound 1-[2-(4-Ethylphenyl)ethyl]piperidine is a synthetic molecule featuring a piperidine ring connected via an ethyl linker to a 4-ethylphenyl group. The piperidine heterocycle is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural alkaloids with a wide array of pharmacological activities.[1][2] The phenylethylamine substructure is also a well-known pharmacophore, forming the backbone of many neurotransmitters and psychoactive compounds. The combination of these two moieties, along with the lipophilic 4-ethyl substitution on the phenyl ring, suggests a high probability of central nervous system (CNS) activity.

This guide will systematically explore the potential pharmacology of this compound by dissecting its structural components and drawing parallels with known bioactive molecules. Our analysis will be grounded in the established pharmacology of related compounds to build a predictive framework for its mechanism of action.

The Piperidine Scaffold: A Privileged Structure in Neuropharmacology

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of neuropharmacology.[3] Its conformational flexibility allows it to adopt various spatial arrangements, enabling it to interact with a diverse range of biological targets.[1] Piperidine derivatives have been successfully developed as:

  • Opioid Analgesics: The phenylpiperidine class, which includes potent analgesics like fentanyl and meperidine, underscores the importance of this scaffold in pain management.[4][5] These compounds primarily act as agonists at the µ-opioid receptor.

  • Antipsychotics: Many typical and atypical antipsychotics feature a piperidine ring, which often contributes to their affinity for dopamine and serotonin receptors.

  • Antihistamines: A number of H1 receptor antagonists incorporate a piperidine moiety.

  • Cholinesterase Inhibitors: Donepezil, a leading treatment for Alzheimer's disease, is a piperidine derivative that inhibits acetylcholinesterase.[2]

The versatility of the piperidine ring as a drug scaffold makes it a compelling starting point for predicting the potential activity of 1-[2-(4-Ethylphenyl)ethyl]piperidine.

The Phenylethylamine Moiety: A Key to CNS Activity

The phenylethylamine skeleton is the parent structure for a vast family of endogenous neurotransmitters (dopamine, norepinephrine) and synthetic stimulants. The presence of this moiety in 1-[2-(4-Ethylphenyl)ethyl]piperidine strongly suggests potential interactions with monoamine systems in the CNS. The 4-ethyl substitution on the phenyl ring increases the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier.

Predictive Pharmacology: Potential Molecular Targets and Mechanisms

Based on the structural features of 1-[2-(4-Ethylphenyl)ethyl]piperidine and the known pharmacology of related compounds, we can hypothesize several potential molecular targets.

Opioid Receptors

The structural similarity to phenylpiperidine opioids warrants an investigation into its affinity for opioid receptors (µ, δ, and κ). While it lacks the 4-position ester or anilido group common in potent fentanyl analogs, the core scaffold could still exhibit some degree of opioid receptor interaction.

NMDA Receptors

Certain 1-substituted piperidine derivatives, particularly those with a diphenylethyl moiety, have been shown to act as NMDA receptor channel blockers.[6] Given the phenylethyl substituent, it is plausible that 1-[2-(4-Ethylphenyl)ethyl]piperidine could modulate NMDA receptor function, a mechanism relevant to neuroprotection and certain psychiatric disorders.

Sigma Receptors

Sigma receptors (σ1 and σ2) are a unique class of intracellular proteins that are not G-protein coupled receptors. They are known to bind a wide variety of ligands, including many piperidine-containing compounds. Sigma receptor modulation has been implicated in a range of conditions, including addiction, neurodegeneration, and cancer.

Monoamine Transporters

The phenylethylamine core suggests a potential for interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters is a common mechanism for antidepressants and psychostimulants.

Proposed Research Roadmap: An Experimental Guide to Elucidating the Mechanism of Action

To move from prediction to definitive mechanism, a systematic experimental evaluation is essential. The following sections outline a logical progression of in vitro and in vivo studies.

In Vitro Characterization

The initial step is to determine the binding affinity of 1-[2-(4-Ethylphenyl)ethyl]piperidine for a panel of relevant CNS targets.

Protocol: Radioligand Binding Assays

  • Preparation of Membrane Homogenates:

    • Obtain tissue rich in the target receptor (e.g., rat brain striatum for DAT, cortex for 5-HT2A).

    • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane homogenate, a specific radioligand for the target receptor (e.g., [³H]Spiperone for D2 receptors), and varying concentrations of the test compound (1-[2-(4-Ethylphenyl)ethyl]piperidine).

    • Incubate at an appropriate temperature and time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Table 1: Proposed Primary and Secondary Binding Assay Panels

Primary Panel (High Priority) Secondary Panel (Exploratory)
µ-Opioid Receptorδ-Opioid Receptor
κ-Opioid ReceptorNMDA Receptor (MK-801 site)
Sigma-1 ReceptorSigma-2 Receptor
Dopamine Transporter (DAT)Norepinephrine Transporter (NET)
Serotonin Transporter (SERT)Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)
Dopamine Receptors (D1, D2)Muscarinic Receptors
Histamine Receptors

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Assays Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Identifies Targets Behavioral Models Behavioral Models Functional Assays->Behavioral Models Predicts In Vivo Effects Pharmacokinetic Studies Pharmacokinetic Studies Behavioral Models->Pharmacokinetic Studies Correlates Effects with Exposure

Caption: Experimental Workflow for Pharmacological Characterization.

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.

Protocol: cAMP Assay for G-protein Coupled Receptors (GPCRs)

  • Cell Culture:

    • Use a cell line stably expressing the GPCR of interest (e.g., CHO cells expressing the µ-opioid receptor).

    • Plate the cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Treat the cells with varying concentrations of the test compound.

    • For antagonist testing, co-incubate the test compound with a known agonist.

    • Stimulate adenylyl cyclase with forskolin.

    • Lyse the cells and measure the intracellular cyclic AMP (cAMP) concentration using a commercially available ELISA or HTRF assay kit.

  • Data Analysis:

    • Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

G Ligand Ligand GPCR Extracellular |  Transmembrane |  Intracellular Ligand->GPCR:f0 G_Protein Gα | Gβγ GPCR:f2->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Generic GPCR-cAMP Signaling Pathway.

In Vivo Pharmacological Profiling

Following in vitro characterization, in vivo studies are necessary to assess the compound's physiological effects.

Protocol: Mouse Hot Plate Test for Analgesia

  • Animal Acclimation:

    • Acclimate male Swiss Webster mice to the testing room for at least 1 hour.

  • Baseline Latency:

    • Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Drug Administration:

    • Administer 1-[2-(4-Ethylphenyl)ethyl]piperidine or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Post-Treatment Latency:

    • Measure the hot plate latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis:

    • Calculate the percent maximum possible effect (%MPE) for each animal at each time point.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA).

Potential Therapeutic Applications

The potential therapeutic applications of 1-[2-(4-Ethylphenyl)ethyl]piperidine are entirely dependent on its determined pharmacological mechanism of action. Based on our predictive analysis, potential applications could include:

  • Pain Management: If the compound exhibits significant µ-opioid receptor agonism.

  • Neuroprotection: If it demonstrates NMDA receptor antagonism.

  • Treatment of Psychiatric Disorders: If it modulates dopamine or serotonin systems.

  • Cancer Therapy: If it shows high affinity and functional activity at sigma-2 receptors, which are overexpressed in some tumor cells.

Conclusion: A Call for Empirical Investigation

This technical guide has provided a comprehensive theoretical framework for investigating the pharmacological mechanism of action of 1-[2-(4-Ethylphenyl)ethyl]piperidine. By leveraging the known pharmacology of its constituent chemical scaffolds, we have identified several high-probability molecular targets and outlined a clear and logical experimental path forward. It must be emphasized that the predictions made herein are speculative and require rigorous experimental validation. The proposed research roadmap provides a robust starting point for any research group interested in exploring the potential of this novel chemical entity. The synthesis and subsequent pharmacological characterization of 1-[2-(4-Ethylphenyl)ethyl]piperidine will be a critical next step in determining its true therapeutic potential.

References

  • [7] ChemicalBook. (2026, January 13). 1-Ethylpiperidine. Retrieved from ChemicalBook.

  • [8] PubChem. (n.d.). Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride. Retrieved from PubChem.

  • [9] Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

  • [3] Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1348.

  • [10] PubChem. (n.d.). Ethyl 1-(2-cyanoethyl)-4-phenylpiperidine-4-carboxylate. Retrieved from PubChem.

  • [11] PubChem. (n.d.). 1-(-2-Phenethyl)-4-phenyl-4-acetoxypiperidine. Retrieved from PubChem.

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

  • [4] Kaye, A. D., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 6(1), 33-49.

  • [12] Ohta, M., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(10), 1931-1946.

  • [13] Sigma-Aldrich. (n.d.). ethyl 1-(4-formylphenyl)piperidine-4-carboxylate. Retrieved from Sigma-Aldrich.

  • [14] Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2147-2158.

  • [15] BLDpharm. (n.d.). Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-4-carboxylate. Retrieved from BLDpharm.

  • [16] IUCr Journals. (2021). Crystal structures of two alanylpiperidine analogues.

  • [5] Pain Physician. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain.

  • [17] ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....

  • [18] Bielenica, A., et al. (2011). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Molecules, 16(2), 1435-1449.

  • [6] Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry, 17(9), 3456-3462.

  • [1] MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • [19] Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.

  • [20] Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.

  • [21] Jarošová, V. G., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 123.

  • [2] Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.

Sources

Foundational

The Biological Activities of 1-[2-(4-Ethylphenyl)ethyl]piperidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly sought-after component in the design of novel therapeutics. This guide delves into the predicted biological activities of a specific, yet under-investigated derivative, 1-[2-(4-Ethylphenyl)ethyl]piperidine, by examining the established pharmacology of its structural analogs. Through a detailed analysis of structure-activity relationships (SAR), this document aims to provide a predictive framework for its potential therapeutic applications, focusing on its likely roles as an analgesic, a modulator of the central nervous system, and a potential anticancer agent.

The 1-Phenethylpiperidine Moiety: A Gateway to Diverse Pharmacological Effects

The core structure of 1-[2-(4-Ethylphenyl)ethyl]piperidine features a piperidine ring N-substituted with a 2-phenylethyl group. This structural motif is a key pharmacophore in numerous centrally acting agents. The phenethyl group provides a crucial lipophilic component that can facilitate passage across the blood-brain barrier, a critical step for drugs targeting the central nervous system (CNS). The piperidine ring, with its basic nitrogen atom, can engage in ionic interactions with biological targets such as receptors and enzymes.

The specific substitution of an ethyl group at the para-position of the phenyl ring in 1-[2-(4-Ethylphenyl)ethyl]piperidine is a critical determinant of its potential biological activity. This substitution can influence the compound's lipophilicity, metabolic stability, and its binding affinity and selectivity for various biological targets.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on structurally related compounds, 1-[2-(4-Ethylphenyl)ethyl]piperidine is predicted to exhibit a range of biological activities. The following sections explore these potential applications in detail, drawing parallels from established SAR studies of analogous compounds.

Analgesic Properties: A Potential Opioid and Sigma Receptor Modulator

The 1-phenethylpiperidine scaffold is a well-established feature in a class of potent synthetic opioids, most notably the fentanyl analogs.[1][2] These compounds exert their powerful analgesic effects primarily through agonism at the µ-opioid receptor.

Structure-Activity Relationship (SAR) Insights:

  • The 1-Phenethyl Group: This group is critical for high-affinity binding to the µ-opioid receptor.

  • Para-Substitution on the Phenyl Ring: While extensive data exists for various substitutions, a para-alkyl group, such as the ethyl group in our target compound, is known to influence potency. For instance, a methyl group at the para position of a related compound was found to exhibit analgesic activity.[3] The ethyl group's effect would need to be empirically determined but is likely to modulate binding affinity and pharmacokinetic properties.

  • 4-Position of the Piperidine Ring: In fentanyl and its analogs, substitution at the 4-position of the piperidine ring is crucial for their potent analgesic effects.[1][2] While our target compound is unsubstituted at this position, its potential as a scaffold for further modification into potent analgesics is significant.

Beyond the opioid system, 1-phenethylpiperidine derivatives have been identified as ligands for sigma receptors, which are implicated in the modulation of pain pathways.[4][5] The compound 1-(2-phenethyl)piperidine (AC927) has been shown to be a selective sigma receptor ligand.[4][5]

Predicted Mechanism of Analgesic Action:

1-[2-(4-Ethylphenyl)ethyl]piperidine may exert analgesic effects through a dual mechanism:

  • Weak to Moderate µ-Opioid Receptor Agonism: The core structure suggests a potential for interaction with the µ-opioid receptor, though likely with lower potency than highly substituted fentanyl analogs.

  • Sigma-1 Receptor Modulation: The compound could act as a ligand at the sigma-1 receptor, which is known to modulate glutamatergic and other neurotransmitter systems involved in pain perception.

Experimental Protocol for Analgesic Activity Assessment (Tail-Flick Test):

A standard method to evaluate the analgesic potential of a compound is the tail-flick test in rodents.

  • Animal Acclimation: Male Swiss Webster mice are acclimated to the testing environment.

  • Baseline Latency: The baseline tail-flick latency (time to withdraw the tail from a radiant heat source) is determined for each mouse.

  • Compound Administration: 1-[2-(4-Ethylphenyl)ethyl]piperidine, dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO), is administered intraperitoneally at various doses. A control group receives the vehicle alone.

  • Post-Treatment Latency Measurement: Tail-flick latencies are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after compound administration.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each dose and time point. An increase in tail-flick latency compared to the control group indicates an analgesic effect.

Neuropharmacological Effects: A Potential Modulator of CNS Function

The ability of 1-phenethylpiperidine derivatives to cross the blood-brain barrier makes them prime candidates for CNS-acting drugs. Their interaction with various receptors and transporters can lead to a range of neuropharmacological effects.

SAR Insights from Related Compounds:

  • Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Inhibition: Certain N-benzyl piperidines have shown affinity for DAT and SERT, suggesting that the N-phenethyl group could also direct activity towards these monoamine transporters.[6]

  • Sigma Receptor Ligands: As mentioned, 1-phenethylpiperidine is a sigma receptor ligand.[4][5] Sigma receptors are involved in a variety of CNS processes, including learning, memory, and mood regulation. Ligands for these receptors have shown potential in treating neurological and psychiatric disorders.

Predicted Neuropharmacological Profile:

1-[2-(4-Ethylphenyl)ethyl]piperidine could exhibit:

  • Neuroprotective Effects: By modulating sigma-1 receptors, the compound may offer protection against excitotoxicity and oxidative stress, mechanisms implicated in neurodegenerative diseases.

  • Modulation of Neurotransmitter Systems: Potential interactions with dopamine and serotonin transporters could influence mood, cognition, and motor control.

Experimental Workflow for Assessing Neuroprotective Effects:

A common in vitro model for neuroprotection is the glutamate-induced excitotoxicity assay in primary neuronal cultures.

Neuroprotection_Workflow A Primary Neuronal Culture B Pre-treatment with 1-[2-(4-Ethylphenyl)ethyl]piperidine A->B Incubation C Glutamate Exposure (Induction of Excitotoxicity) B->C Challenge D Cell Viability Assay (e.g., MTT Assay) C->D E Measurement of Intracellular Calcium C->E F Assessment of Oxidative Stress Markers C->F G Data Analysis and Comparison to Control D->G E->G F->G

Caption: Workflow for evaluating the neuroprotective effects of 1-[2-(4-Ethylphenyl)ethyl]piperidine against glutamate-induced excitotoxicity.

Anticancer Potential: A Scaffold for Antiproliferative Agents

The piperidine ring is a common feature in a number of anticancer drugs.[3] Piperidine derivatives can exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell growth and survival.

SAR Insights from Anticancer Piperidine Derivatives:

While direct analogs with a 1-phenethyl group are less common in the anticancer literature, the general principles of SAR for anticancer piperidines can provide some guidance:

  • Induction of Apoptosis: Many piperidine-containing compounds have been shown to induce programmed cell death in cancer cells.

  • Inhibition of Kinases: The piperidine scaffold can be functionalized to target specific protein kinases that are overactive in cancer.

  • Modulation of Cell Cycle: Some piperidine derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation.

Predicted Anticancer Mechanism:

The anticancer potential of 1-[2-(4-Ethylphenyl)ethyl]piperidine is more speculative than its analgesic and neuropharmacological activities. However, its lipophilic nature could facilitate its entry into cancer cells. Further derivatization of the piperidine ring or the phenyl ring could lead to compounds with significant antiproliferative activity.

Experimental Protocol for In Vitro Cytotoxicity Screening (MTT Assay):

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of 1-[2-(4-Ethylphenyl)ethyl]piperidine for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Synthesis and Characterization

The synthesis of 1-[2-(4-Ethylphenyl)ethyl]piperidine can be achieved through several established synthetic routes. A common method involves the reductive amination of piperidine with 4-ethylphenylacetaldehyde or the N-alkylation of piperidine with 1-(2-bromoethyl)-4-ethylbenzene.

Illustrative Synthetic Pathway:

Synthesis_Pathway A Piperidine D 1-[2-(4-Ethylphenyl)ethyl]piperidine A->D B 1-(2-Bromoethyl)-4-ethylbenzene B->D C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) C->D Reaction Conditions

Caption: A general synthetic route for the preparation of 1-[2-(4-Ethylphenyl)ethyl]piperidine via N-alkylation.

Quantitative Data Summary

As there is no direct experimental data available for 1-[2-(4-Ethylphenyl)ethyl]piperidine in the public domain, the following table presents a summary of the biological activities of structurally related compounds to provide a predictive context.

Compound/Analog ClassBiological ActivityKey FindingsReference(s)
N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides Analgesic (Opioid Agonist)Extremely potent analgesics, with some compounds being thousands of times more potent than morphine.[1][2]
1-(2-Phenethyl)piperidine (AC927) Sigma Receptor LigandAttenuates the behavioral and toxic effects of cocaine.[4][5]
N-Benzyl Piperidine Derivatives Monoamine Transporter InhibitionShow affinity for dopamine and serotonin transporters.[6]
Various Piperidine Derivatives AnticancerExhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction.[3]

Conclusion and Future Directions

While the biological activity of 1-[2-(4-Ethylphenyl)ethyl]piperidine has not been explicitly reported, a comprehensive analysis of its structural analogs strongly suggests a rich pharmacological profile. The presence of the 1-phenethylpiperidine scaffold points towards potential analgesic and neuropharmacological activities, likely mediated through interactions with opioid and sigma receptors, as well as monoamine transporters. The para-ethyl substitution on the phenyl ring is anticipated to modulate the potency and pharmacokinetic properties of the compound. Furthermore, the piperidine core serves as a versatile platform for the development of novel anticancer agents.

Future research should focus on the synthesis and in-depth pharmacological characterization of 1-[2-(4-Ethylphenyl)ethyl]piperidine. This would involve a battery of in vitro and in vivo assays to confirm its predicted biological activities and to elucidate its precise mechanisms of action. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives in the fields of pain management, neuropharmacology, and oncology.

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. 2024. [Link]

  • Analgesic activity of alkyl piperidine deriv
  • N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittelforschung. 1976. [Link]

  • Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung. 1976. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorg Med Chem Lett. 2011. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Med Chem Lett. 2015. [Link]

  • Synthesis and Structure-Activity Relationships of New Arylpiperazines: Para Substitution With Electron-Withdrawing Groups Decrease Binding to 5-HT(1A) and D(2A) Receptors. Eur J Med Chem. 2002. [Link]

  • Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Drug Alcohol Depend. 2011. [Link]

  • Analgesic activity of alkyl piperidine derivatives. ResearchGate. 2016. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. 2021. [Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI. 2023. [Link]

  • Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. PMC. 2011. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. 2023. [Link]

  • Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Semantic Scholar. 2020. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. 2025. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. UniBa. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. 2024. [Link]

  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Semantic Scholar. [https://www.semanticscholar.org/paper/Structure-activity-relationships-of-1-alkyl-5-(3-Middleton-Mackenzie/3b854a8a5b2e3f2e1a3d3c8a9c7d8a9a8a9a8a9a]([Link]

  • Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. ChEMBL. [Link]

  • Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Scholars@UK. 2006. [Link]

Sources

Exploratory

Discovery and Development of 1-[2-(4-Ethylphenyl)ethyl]piperidine Derivatives: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The piperidine ring is one of the most privileged and ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The piperidine ring is one of the most privileged and ubiquitous scaffolds in modern medicinal chemistry. When N-alkylated with a phenethyl group, it forms the core pharmacophore for a vast array of neuroactive compounds. This technical guide explores the history, structural rationale, and synthetic methodologies behind 1-[2-(4-Ethylphenyl)ethyl]piperidine derivatives . By substituting the para-position of the phenyl ring with an ethyl group, researchers have successfully fine-tuned the lipophilicity, metabolic stability, and receptor-pocket binding affinity of these molecules, leading to their exploration in neuromodulation and receptor antagonism.

Historical Context and Pharmacophore Evolution

The discovery of 1-[2-(4-ethylphenyl)ethyl]piperidine derivatives did not occur in a vacuum; it evolved from decades of optimizing the phenethylpiperidine scaffold. Historically, the unsubstituted 1-(2-phenylethyl)piperidine core has been the foundation for potent central nervous system (CNS) agents, most notably serving as the backbone for fentanyl and its immediate precursors like 4-anilino-N-phenethylpiperidine (ANPP)[1].

However, early iterations of phenethylpiperidines, such as 1-(2-phenylethyl)-4-piperidinol[2], often exhibited suboptimal pharmacokinetic profiles due to rapid hepatic metabolism at the para-position of the phenyl ring and moderate lipophilicity.

The Rationale for the 4-Ethyl Substitution: The strategic addition of a 4-ethyl group to the phenyl ring was driven by three primary medicinal chemistry objectives:

  • Steric Bulk and Receptor Fit: The ethyl group provides a specific volumetric expansion that perfectly occupies hydrophobic auxiliary pockets in target receptors (such as Sigma-1 receptors or GPCRs). Similar para-alkyl substitutions have been documented to dramatically increase potency in other drug classes, such as CFTR potentiators[3].

  • Metabolic Shielding: Alkylation at the para-position blocks rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the molecule's half-life.

  • Optimized Lipophilicity: The ethyl group increases the partition coefficient (LogP) just enough to enhance blood-brain barrier (BBB) penetration without causing the excessive lipid trapping typically associated with longer aliphatic chains (e.g., butyl or pentyl groups).

Structure-Activity Relationship (SAR) Dynamics

The physicochemical transformation achieved by the 4-ethyl substitution is best understood through comparative SAR data. The table below summarizes the quantitative shifts in molecular properties when modifying the base scaffold into complex derivatives like 2-(4-Ethylphenyl)ethyl piperidine-3-carboxylate[4].

Compound ClassAryl SubstitutionPredicted LogPBBB PermeabilityPrimary Target Application
Base Scaffold (e.g., 4-Piperidinol)None (H)2.1ModerateSynthetic Intermediate[2]
Fentanyl Precursors (e.g., ANPP)None (H)3.4Highμ-Opioid Receptor[1]
Target Core (4-Ethylphenethyl)4-Ethyl3.6Very HighBroad Neuromodulation
Carboxylate Derivatives 4-Ethyl + 3-COO-3.8HighTargeted GPCR Antagonism[4]

Table 1: Comparative physicochemical data illustrating the impact of 4-ethyl substitution on the piperidine pharmacophore.

Synthetic Methodologies and Protocols

As a Senior Application Scientist, it is critical to approach the synthesis of these derivatives not just as a sequence of steps, but as a self-validating chemical system . The following protocol details the N-alkylation pathway, emphasizing the causality behind each experimental choice.

Synthesis A 4-Ethylphenylacetic Acid B Reduction (LiAlH4) A->B C 2-(4-Ethylphenyl)ethanol B->C D Halogenation (PBr3) C->D E 1-(2-Bromoethyl)-4-ethylbenzene D->E F N-Alkylation (Piperidine + K2CO3) E->F G 1-[2-(4-Ethylphenyl)ethyl]piperidine F->G

Figure 1: Synthetic workflow for 1-[2-(4-Ethylphenyl)ethyl]piperidine.

Step-by-Step Protocol: N-Alkylation of Piperidine

Objective: To synthesize the target derivative while ensuring high yield and preventing over-alkylation.

  • Preparation of the Reaction Matrix:

    • Action: Dissolve 1.0 equivalent of 1-(2-bromoethyl)-4-ethylbenzene in anhydrous Acetonitrile (MeCN). Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: MeCN is selected as a polar aprotic solvent to stabilize the transition state and accelerate the S_N2 nucleophilic attack. K₂CO₃ acts as a heterogeneous, mild base to scavenge the hydrobromic acid (HBr) generated during the reaction. This is critical; failing to scavenge HBr would result in the protonation of the piperidine precursor, neutralizing its nucleophilicity and halting the reaction.

  • Nucleophilic Addition:

    • Action: Add 1.2 equivalents of piperidine dropwise at 0°C, then slowly ramp the temperature to reflux (80°C) for 12 hours.

    • Causality: The initial dropwise addition at 0°C controls the exothermic nature of the amine-halide interaction. Refluxing provides the necessary activation energy to drive the S_N2 reaction to completion, overcoming the steric hindrance posed by the phenethyl chain.

  • Workup and Self-Validation:

    • Action: Filter off the inorganic salts, concentrate the filtrate in vacuo, and partition the residue between Ethyl Acetate (EtOAc) and distilled water. Extract the organic layer, dry over Na₂SO₄, and evaporate.

    • Validation: The system is validated via Thin-Layer Chromatography (TLC). The disappearance of the starting bromide spot and the appearance of a new, lower-Rf spot (which stains positive with Dragendorff's reagent, confirming a tertiary amine) validates the conversion. Subsequent ¹H-NMR analysis must confirm the structure by the presence of a characteristic triplet at ~1.2 ppm and a quartet at ~2.6 ppm, corresponding to the 4-ethyl group.

Pharmacological Profiling and Mechanistic Pathways

Derivatives of 1-[2-(4-ethylphenyl)ethyl]piperidine are primarily investigated for their ability to modulate intracellular signaling cascades via membrane-bound receptors. The lipophilic 4-ethylphenyl tail anchors the molecule deep within the hydrophobic transmembrane helices of GPCRs or Sigma receptors, while the basic piperidine nitrogen interacts with conserved aspartate residues (e.g., Asp147 in the μ-opioid receptor or Asp126 in the Sigma-1 receptor).

Pathway Ligand 1-[2-(4-Ethylphenyl)ethyl]piperidine Receptor Target Receptor (e.g., GPCR/Sigma-1) Ligand->Receptor Binds Ca Intracellular Ca2+ Mobilization Receptor->Ca Modulates Kinase Kinase Phosphorylation (ERK/Akt) Ca->Kinase Activates Effect Neuromodulatory Response Kinase->Effect Induces

Figure 2: Receptor modulation and downstream intracellular signaling cascade.

Upon binding, these derivatives typically act as allosteric modulators or competitive antagonists, stabilizing the receptor in a conformation that alters calcium (Ca²⁺) ion flux. This modulation directly impacts downstream kinase phosphorylation (such as the ERK/Akt pathways), ultimately dictating the cellular neuromodulatory response.

Conclusion

The evolution of 1-[2-(4-Ethylphenyl)ethyl]piperidine derivatives represents a masterclass in rational drug design. By understanding the precise causality between structural modifications—specifically the addition of the 4-ethyl group—and the resulting physicochemical and pharmacological outcomes, researchers can utilize this scaffold to develop highly targeted, BBB-permeant therapeutics. Strict adherence to self-validating synthetic protocols ensures the integrity and reproducibility required for advanced preclinical development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77055, 1-(2-Phenylethyl)-4-piperidinol." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 88890, N-phenyl-1-(2-phenylethyl)-4-piperidinamine." PubChem,[Link]

  • Hadida, Sabine, et al. "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry, vol. 57, no. 23, 2014, pp. 9776-9795. ACS Publications,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 112514813, 2-(4-Ethylphenyl)ethyl piperidine-3-carboxylate." PubChem,[Link]

Sources

Foundational

Investigational Blueprint for 1-[2-(4-Ethylphenyl)ethyl]piperidine: A Novel CNS-Active Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide delineates a comprehensive strategy for the preclinical evaluation of 1-[2-(4-Ethylphenyl)ethyl]piperidine,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates a comprehensive strategy for the preclinical evaluation of 1-[2-(4-Ethylphenyl)ethyl]piperidine, a novel chemical entity with significant therapeutic potential. The molecule's structure integrates two key pharmacophores: the phenethylpiperidine core, characteristic of potent synthetic analgesics, and a 4-ethylphenyl moiety, a feature present in certain psychoactive compounds. This unique combination suggests a high probability of interaction with central nervous system (CNS) targets, primarily opioid receptors and monoamine transporters. We present a hypothesis-driven framework for systematically exploring these interactions, beginning with in vitro target validation and progressing to initial in vivo proof-of-concept studies. This document provides detailed, self-validating experimental protocols, decision-making workflows, and the scientific rationale underpinning the proposed investigational cascade, designed to efficiently elucidate the compound's therapeutic promise for applications in analgesia, mood disorders, or other neurological indications.

Part 1: Structural Deconstruction and Physicochemical Rationale

The compound 1-[2-(4-Ethylphenyl)ethyl]piperidine is a synthetic molecule that has not been extensively characterized in scientific literature. Its therapeutic potential can be inferred from a structural analysis of its constituent pharmacophores.

  • The Piperidine Ring: A ubiquitous six-membered nitrogen-containing heterocycle found in over twenty classes of pharmaceuticals.[1][2] Its presence is fundamental to the activity of drugs targeting the CNS, including analgesics (fentanyl), antipsychotics (haloperidol), and Alzheimer's treatments (donepezil).[1][3] The piperidine scaffold often serves as a privileged structure that imparts favorable pharmacokinetic properties and provides a rigid framework for precise interaction with biological targets.[4]

  • The Phenethylamine Backbone: This structure is the parent of numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a broad class of psychoactive drugs.[5] Substitution on the phenyl ring and the ethyl chain dramatically alters biological activity, giving rise to stimulants, antidepressants, and hallucinogens.[5][6]

  • The 1-(2-Phenylethyl)piperidine Core: The fusion of the above two fragments creates the core structure of highly potent synthetic opioids, including fentanyl and its analogues.[7][8] This specific arrangement is strongly associated with high-affinity binding to opioid receptors, particularly the mu-opioid receptor (MOR), which mediates the analgesic effects of most clinically used opioids.[9][10]

The addition of an ethyl group at the 4-position of the phenyl ring is the primary point of novelty for this compound. While the 4-position substituent is known to influence the activity of phenethylamines[6], its specific impact within a phenethylpiperidine opioid scaffold is not well-defined and warrants empirical investigation.

Part 2: Hypothesis-Driven Therapeutic Targeting

Based on the structural analysis, we propose a hierarchy of testable hypotheses regarding the compound's mechanism of action and potential therapeutic applications.

  • Primary Hypothesis: Opioid Receptor Modulator for Analgesia. The structural homology to potent analgesics makes opioid receptor interaction the most probable mechanism of action.[7][9] The primary investigation should focus on determining the compound's affinity and functional activity at the mu (μ), delta (δ), and kappa (κ) opioid receptors. High affinity and agonist activity, particularly at the mu-opioid receptor, would strongly suggest a potential application as a potent analgesic for managing acute or chronic pain.[10]

  • Secondary Hypothesis: Monoamine Transporter Ligand for CNS Disorders. The core phenethylamine structure suggests a possible interaction with the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[6] Inhibition of reuptake at these transporters is a validated mechanism for treating depression (SERT/NET), ADHD (DAT/NET), and other neurological and psychiatric conditions.[5]

  • Tertiary Hypothesis: Sigma Receptor Ligand. Sigma receptors (σ1 and σ2) are non-opioid, non-transporter proteins implicated in a wide range of cellular functions, including the modulation of pain, neuroprotection, and psychosis. Many piperidine-containing compounds exhibit off-target or primary affinity for these receptors. Characterizing interaction with sigma receptors is crucial for a complete pharmacological profile.

Part 3: A Phased Experimental Blueprint for Target Validation

We propose a phased approach to systematically and efficiently test the core hypotheses. This blueprint is designed to maximize data generation while conserving resources, with clear go/no-go decision points.

Phase 1: In Vitro Profiling and Target Engagement

The initial phase is designed to rapidly determine if the compound binds to the hypothesized targets and with what affinity and functional consequence.

Experimental Protocol 1: Competitive Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of 1-[2-(4-Ethylphenyl)ethyl]piperidine for human opioid (μ, δ, κ), monoamine transporters (DAT, SERT, NET), and sigma (σ1, σ2) receptors.

  • Methodology:

    • Source Material: Commercially available cell membranes expressing the specific human recombinant receptor of interest (e.g., from CHO or HEK cells).

    • Radioligands: Select high-affinity, specific radioligands for each target. Examples include [³H]-DAMGO (for μ-opioid), [³H]-WIN 35,428 (for DAT), and [³H]-(+)-pentazocine (for σ1).

    • Assay Procedure: a. Incubate a fixed concentration of cell membranes and the corresponding radioligand with a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) in a 96-well plate format. b. The incubation buffer composition and temperature must be optimized for each receptor target according to established standards. c. After reaching equilibrium (e.g., 60 minutes at 25°C), terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This step is critical as it separates the bound radioligand from the unbound.

    • Detection: Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

    • Data Analysis: a. Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known unlabeled ligand) from total binding. b. Plot the percent inhibition of specific binding against the log concentration of the test compound. c. Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism software) to determine the IC₅₀ value. d. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Self-Validation & Trustworthiness: Each assay must include positive controls (known high-affinity ligands for the target) to validate assay performance and negative controls (vehicle) to establish baseline. The Kd of the radioligand should be empirically verified under the specific assay conditions and should align with published values.

Table 1: Hypothetical In Vitro Binding Profile for 1-[2-(4-Ethylphenyl)ethyl]piperidine

Target Receptor/TransporterRadioligandKi (nM)Interpretation
Mu-Opioid (MOR)[³H]-DAMGO5.2High affinity; suggests potential analgesic activity.
Delta-Opioid (DOR)[³H]-DPDPE150.7Moderate affinity; may contribute to analgesic profile.
Kappa-Opioid (KOR)[³H]-U69,593> 1000Low affinity; unlikely to have kappa-mediated effects.
Dopamine Transporter (DAT)[³H]-WIN 35,42889.5Moderate affinity; suggests potential CNS stimulant or antidepressant effects.
Serotonin Transporter (SERT)[³H]-Citalopram450.1Low-to-moderate affinity.
Sigma-1 Receptor (σ1)[³H]-(+)-Pentazocine45.3Moderate affinity; may modulate primary activity.

Experimental Protocol 2: Functional Activity Assays

  • Objective: To determine the functional effect of the compound at targets where significant binding affinity (e.g., Ki < 100 nM) was observed. Is it an agonist, antagonist, or inverse agonist?

  • Methodology (Example for Mu-Opioid Receptor):

    • Assay Type: [³⁵S]GTPγS binding assay, a standard method for measuring G-protein coupled receptor (GPCR) activation.

    • Principle: Agonist binding to a Gi/o-coupled receptor like MOR promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows this activation state to be trapped and quantified.

    • Procedure: a. Incubate receptor-expressing membranes with varying concentrations of the test compound in the presence of GDP and a fixed, low concentration of [³⁵S]GTPγS. b. For antagonist testing, perform the same assay but in the presence of a fixed concentration of a known full agonist (e.g., DAMGO). A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

    • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the compound. Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).

  • Causality & Rationale: This assay directly links receptor binding to the first step in the intracellular signaling cascade (G-protein activation). A high Emax value (e.g., >80% of the full agonist) confirms the compound is a potent agonist at the receptor, providing a strong mechanistic basis for predicting in vivo effects like analgesia.

G cluster_0 Phase 1: In Vitro Profiling Workflow compound Test Compound: 1-[2-(4-Ethylphenyl)ethyl]piperidine binding Protocol 1: Radioligand Binding Assays (7 Targets: MOR, DOR, KOR, DAT, SERT, NET, σ1) compound->binding data_analysis_1 Data Analysis: Calculate Ki values binding->data_analysis_1 decision_1 Decision Point: Ki < 100 nM? data_analysis_1->decision_1 functional Protocol 2: Functional Assays ([³⁵S]GTPγS or Uptake) decision_1->functional Yes stop Low Priority / Stop decision_1->stop No data_analysis_2 Data Analysis: Determine EC₅₀ & Emax functional->data_analysis_2 profile Pharmacological Profile: Affinity, Potency, Efficacy data_analysis_2->profile

Caption: Phase 1 In Vitro Experimental Workflow.

Phase 2: In Vivo Proof-of-Concept

If Phase 1 results are promising (e.g., high-affinity agonism at MOR), proceed to initial animal models to test for the predicted physiological effect. All animal experiments must be conducted under approved ethical protocols.

Experimental Protocol 3: Rodent Hot Plate Test for Analgesia

  • Objective: To assess the antinociceptive (analgesic) properties of the compound in an acute thermal pain model.

  • Methodology:

    • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

    • Procedure: a. Administer the test compound via a relevant route (e.g., intraperitoneal, subcutaneous) at several dose levels, alongside a vehicle control group and a positive control group (e.g., morphine). b. At set time points post-administration (e.g., 15, 30, 60, 120 minutes), place the animal on a hot plate maintained at a constant, non-harmful temperature (e.g., 55 ± 0.5°C). c. Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). d. A cut-off time (e.g., 45 seconds) must be imposed to prevent tissue damage.

    • Data Analysis: a. Convert the latency data to a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. b. This normalization accounts for inter-animal variability in baseline sensitivity. c. Determine the dose-response relationship and calculate the ED₅₀ (the dose required to produce 50% of the maximum effect).

  • Causality & Rationale: This is a classic, robust assay for centrally-acting analgesics. A dose-dependent increase in response latency provides strong in vivo evidence that the compound engages its target (e.g., MOR) in the CNS to produce a therapeutically relevant outcome.

Caption: Decision Tree for Advancing to In Vivo Studies.

Part 4: Synthesis and Analytical Characterization

A plausible and scalable synthesis is essential for producing high-purity material for biological testing.

Proposed Synthesis Route: Reductive Amination

A robust method for synthesizing 1-substituted piperidines is reductive amination.[11][12]

  • Step 1: Preparation of 2-(4-ethylphenyl)acetaldehyde. This can be achieved through various established methods, such as the oxidation of 2-(4-ethylphenyl)ethanol.

  • Step 2: Condensation. The aldehyde is reacted with piperidine in a suitable solvent. This forms an intermediate enamine or iminium ion.

  • Step 3: Reduction. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added in situ to reduce the intermediate, forming the stable C-N bond and yielding the final product. This method is chosen for its mild conditions and high chemoselectivity.[2]

Analytical Validation:

  • Identity Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) are required to confirm the chemical structure unequivocally.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector should be used to determine the purity of the compound, which must be >98% for reliable biological testing.

Part 5: Future Directions and Conclusion

The investigational blueprint detailed in this guide provides a rigorous and logical pathway for the initial characterization of 1-[2-(4-Ethylphenyl)ethyl]piperidine. Positive outcomes, particularly the confirmation of potent in vivo analgesic activity, would position this compound as a promising lead candidate.

Subsequent steps would involve a comprehensive evaluation of its ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profile. Key studies would include:

  • Pharmacokinetics: Determining bioavailability, half-life, and brain penetration in rodents.

  • Metabolic Stability: Using liver microsomes to identify major metabolites.

  • Off-Target Screening: A broader screen (e.g., a CEREP panel) to identify potential liabilities.

  • Abuse Liability: Initial assessment using models like conditioned place preference.

References

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Available at: [Link]

  • Sabancılar, İ. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at: [Link]

  • Krasavin, M. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. Available at: [Link]

  • Buchwald, S. L., & Watson, D. A. (2011). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung, 26(8), 1521-31. Available at: [Link]

  • Van Bever, W. F., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittelforschung, 26(8), 1548-51. Available at: [Link]

  • Gatch, M. B., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines. Psychopharmacology, 227(3), 479-489. Available at: [Link]

  • Mattsson, C., et al. (2007). 1-phenethylpiperidine derivatives and their use as opioid receptor ligands. Google Patents.
  • PubChem. N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Phenethylamine. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Raj, A. A. R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-[2-(4-Ethylphenyl)ethyl]piperidine: Physicochemical Characteristics, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted physicochemical characteristics, a proposed synthetic route, and detailed a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical characteristics, a proposed synthetic route, and detailed analytical methodologies for the characterization of 1-[2-(4-Ethylphenyl)ethyl]piperidine. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to offer a robust framework for researchers. The content is structured to provide both theoretical understanding and practical, field-proven insights for professionals in drug development and chemical research.

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] The piperidine ring's conformational flexibility and its ability to engage in key binding interactions make it a privileged structure in drug design. The title compound, 1-[2-(4-Ethylphenyl)ethyl]piperidine, combines this important heterocyclic motif with a phenylethylamine substructure, a feature also common in centrally acting agents. This guide aims to elucidate the key physicochemical properties of this molecule, which are critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and to provide a practical basis for its synthesis and characterization.

Predicted Physicochemical Properties

Structural and Molecular Data
PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₅H₂₃NBased on structural components
Molecular Weight 217.35 g/mol Calculated from the molecular formula
IUPAC Name 1-[2-(4-Ethylphenyl)ethyl]piperidineStandard nomenclature
CAS Number Not assignedNo direct literature found
Predicted LogP ~4.0 - 4.5Based on analogs like N-phenyl-1-(2-phenylethyl)-4-piperidinamine (XLogP3 = 4.5)[3] and the hydrophobicity of the ethyl and phenylethyl groups.
Predicted pKa ~9.5 - 10.5The piperidine nitrogen is a secondary amine, and N-alkylation typically results in a pKa in this range. For example, N-ethylpiperidine has a pKa of 10.45.[4]
Predicted Boiling Point > 250 °CN-alkylated piperidines and substituted phenylethylamines generally have high boiling points. N-ethylpiperidine boils at 131°C, and the addition of the larger phenylethyl group will significantly increase this.[4]
Predicted Solubility Low in water; Soluble in organic solvents (e.g., ethanol, chloroform, DMSO)The high LogP value suggests poor aqueous solubility. It is expected to be a free base, likely an oil at room temperature.

Synthesis and Purification

A reliable and common method for the synthesis of N-substituted piperidines is the reductive amination of a suitable aldehyde or the direct N-alkylation of piperidine with an appropriate halide.

Proposed Synthetic Workflow

A logical synthetic route to 1-[2-(4-Ethylphenyl)ethyl]piperidine involves the N-alkylation of piperidine with 1-(2-bromoethyl)-4-ethylbenzene.

Caption: Proposed N-alkylation synthesis workflow.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of piperidine (1.2 equivalents) in acetonitrile (10 volumes), add a non-nucleophilic base such as potassium carbonate (2.0 equivalents).

  • Addition of Alkylating Agent: Slowly add 1-(2-bromoethyl)-4-ethylbenzene (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to complete within 6-12 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-[2-(4-Ethylphenyl)ethyl]piperidine.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic and Chromatographic Methods
TechniqueExpected Results
¹H NMR - Aromatic protons of the 4-ethylphenyl group (~7.0-7.3 ppm).- Methylene protons of the ethyl group (~2.6 ppm, quartet) and methyl protons (~1.2 ppm, triplet).- Protons of the ethyl bridge connecting the phenyl and piperidine rings (~2.5-2.8 ppm, multiplets).- Protons on the piperidine ring adjacent to the nitrogen (~2.3-2.5 ppm, multiplet) and other piperidine protons (~1.4-1.6 ppm, multiplet).
¹³C NMR - Aromatic carbons (~127-143 ppm).- Carbons of the ethyl group (~15 ppm and ~28 ppm).- Carbons of the ethyl bridge and the piperidine ring (~24-60 ppm).
Mass Spectrometry (MS) - Expected [M+H]⁺ ion at m/z 218.19.
Infrared (IR) Spectroscopy - C-H stretching (aliphatic) ~2850-2960 cm⁻¹.- C-H stretching (aromatic) ~3000-3100 cm⁻¹.- C=C stretching (aromatic) ~1600 cm⁻¹ and ~1450 cm⁻¹.- C-N stretching ~1100-1200 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) - A single major peak with a purity of >95% under appropriate chromatographic conditions (e.g., C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-[2-(4-Ethylphenyl)ethyl]piperidine is not available, the safety precautions should be based on the hazards associated with its parent structure, piperidine, and similar N-alkylated derivatives.

  • Toxicity: Piperidine itself is toxic if swallowed, in contact with skin, or if inhaled.[5] It also causes severe skin burns and eye damage.[5][6] Similar hazards should be assumed for this derivative.

  • Flammability: Piperidine is a flammable liquid.[5] While the larger substituent in the target molecule will increase its flashpoint, it should still be handled as a potentially flammable substance.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

Potential Applications and Future Research

Derivatives of piperidine are extensively studied for a wide range of pharmacological activities.[1][2] The combination of the piperidine and phenylethylamine scaffolds suggests several potential areas of interest for 1-[2-(4-Ethylphenyl)ethyl]piperidine:

  • Central Nervous System (CNS) Agents: Many phenylethylamine derivatives interact with neurotransmitter systems. Further investigation could explore potential activity at dopaminergic, serotonergic, or adrenergic receptors.

  • Analgesics: The N-phenylethylpiperidine core is a key feature of potent opioid analgesics like fentanyl.[3][9] While this molecule lacks the 4-anilino substitution, its structural similarity warrants investigation for analgesic properties.

  • Cardiovascular Agents: Certain piperidine derivatives have shown antihypertensive effects.[10]

Future research should focus on the actual synthesis and in-vitro/in-vivo characterization of this compound to validate the predicted properties and explore its pharmacological potential.

Conclusion

This technical guide provides a foundational understanding of 1-[2-(4-Ethylphenyl)ethyl]piperidine for the scientific community. By leveraging data from analogous structures, we have outlined its probable physicochemical properties, a practical synthetic route, and the necessary analytical techniques for its characterization. This document serves as a valuable resource for researchers initiating projects involving this or structurally related compounds, enabling a more informed and efficient research and development process.

References

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-ethyl-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2023). Pharmacological properties of natural piperidine derivatives. [Link]

  • PubChem. (2025). 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. [Link]

  • PubChem. (2026). Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride. [Link]

  • Van Daele, P. G., De Bruyn, M. F., Boey, J. M., Sanczuk, S., Agten, J. T., & Janssen, P. A. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung, 26(8), 1521-1531. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Ethylpiperidine. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • PureSynth. (n.d.). 4-Amino-1-[2-(4-Methoxyphenyl)Ethyl]Piperidine 98.0%(HPLC). [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • PubMed. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. [Link]

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2013). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 6(7-8), 633-644. [Link]

  • PubChem. (2026). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. [Link]

Sources

Protocols & Analytical Methods

Method

Optimal Solvent Selection for Dissolving 1-[2-(4-Ethylphenyl)ethyl]piperidine: An Application and Protocol Guide

Abstract This comprehensive guide details a systematic approach for identifying and optimizing a solvent system for 1-[2-(4-Ethylphenyl)ethyl]piperidine, a tertiary amine with potential applications in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a systematic approach for identifying and optimizing a solvent system for 1-[2-(4-Ethylphenyl)ethyl]piperidine, a tertiary amine with potential applications in pharmaceutical and chemical research. Due to the limited publicly available solubility data for this specific compound, this document emphasizes a methodological framework that combines theoretical prediction with robust experimental verification. Researchers, scientists, and drug development professionals are guided through a process that begins with an analysis of the compound's physicochemical properties, progresses to theoretical solvent screening using Hansen Solubility Parameters (HSP), and culminates in a detailed, step-by-step experimental protocol for quantitative solubility determination. This guide is designed to provide a foundational and adaptable workflow for creating effective and stable solutions of 1-[2-(4-Ethylphenyl)ethyl]piperidine for a variety of research and development applications.

Introduction: The Critical Role of Solvent Selection

The selection of an appropriate solvent is a cornerstone of successful chemical synthesis, formulation, and analysis.[1][2][3] An optimal solvent not only ensures complete dissolution of the solute but also can influence reaction kinetics, crystal morphology, and the ultimate bioavailability of an active pharmaceutical ingredient (API).[1][2][4] For the compound 1-[2-(4-Ethylphenyl)ethyl]piperidine, a molecule with both lipophilic (ethylphenyl group, piperidine ring) and a polar (tertiary amine) character, a nuanced approach to solvent selection is required.

This application note provides a dual-pronged strategy for researchers:

  • Theoretical Screening: Leveraging the principle of "like dissolves like," we will employ Hansen Solubility Parameters (HSP) as a predictive tool to narrow the field of potential solvents.[5][6]

  • Empirical Validation: A detailed, step-by-step protocol for the experimental determination of solubility using the widely accepted shake-flask method is provided to ensure accurate and reproducible results.[5][7]

By integrating these two approaches, researchers can efficiently identify a suitable solvent or solvent blend, minimizing time and resource expenditure while maximizing the stability and utility of the resulting solution.

Physicochemical Characterization of 1-[2-(4-Ethylphenyl)ethyl]piperidine

A thorough understanding of the target molecule's properties is the first step in a logical solvent selection process. While extensive experimental data for 1-[2-(4-Ethylphenyl)ethyl]piperidine is scarce, its structure provides significant clues to its solubility behavior.

Structure:

Key Structural Features & Predicted Properties:

  • Molecular Formula: C₁₅H₂₃N

  • Tertiary Amine: The nitrogen atom in the piperidine ring is a hydrogen bond acceptor and imparts a basic character to the molecule. This suggests that solubility will be significantly enhanced in acidic aqueous solutions due to salt formation.[8]

  • Aromatic and Aliphatic Moieties: The ethylphenyl group and the piperidine ring are nonpolar, contributing to the molecule's overall lipophilicity. This predicts good solubility in many organic solvents.

  • Predicted Lipophilicity (XLogP3): While no specific experimental value is readily available for this exact molecule, similar structures such as 1-(2-Phenylethyl)piperidin-4-ol have a computed XLogP3 of 2.1[9], and N-phenyl-1-(2-phenylethyl)-4-piperidinamine has a computed XLogP3 of 4.5[10]. This indicates a moderate to high degree of lipophilicity, suggesting lower solubility in highly polar solvents like water and better solubility in less polar organic solvents.

Theoretical Solvent Screening: A Hansen Solubility Parameter (HSP) Approach

Hansen Solubility Parameters offer a powerful method for predicting solubility based on the principle that substances with similar HSP values are likely to be miscible.[6][11] HSP quantifies the cohesive energy of a substance by dividing it into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total cohesive energy is related by the equation: δt² = δD² + δP² + δH²

While the specific HSP values for 1-[2-(4-Ethylphenyl)ethyl]piperidine have not been experimentally determined, we can use the HSP of common solvents to create a rational starting point for experimental screening. The goal is to test a range of solvents that span the "HSP space" to identify the region where the compound is most soluble.[6]

Table 1: Hansen Solubility Parameters of Common Laboratory Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
n-Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol15.112.322.3
Acetonitrile15.318.06.1
DMSO18.416.410.2
Water15.516.042.3

Source: Data compiled from various publicly available HSP databases and software.[12]

Recommendation for Initial Screening: Based on the predicted mixed polarity of 1-[2-(4-Ethylphenyl)ethyl]piperidine, initial screening should focus on solvents with intermediate polarity, such as alcohols (Ethanol, Isopropanol), esters (Ethyl Acetate), and ketones (Acetone), as well as a nonpolar solvent (Toluene or Hexane) and a polar aprotic solvent (Acetonitrile or DMSO) to establish the boundaries of solubility.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the shake-flask method, a gold standard for determining the equilibrium solubility of a compound.[5][7] This method ensures that the solvent is fully saturated with the solute, providing a reliable quantitative measurement.

Materials and Equipment
  • 1-[2-(4-Ethylphenyl)ethyl]piperidine

  • Selected analytical grade solvents (from Table 1)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Constant temperature shaker/incubator (set to 25 °C)

  • Centrifuge

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh excess solute into vial B Add precise volume of solvent (e.g., 1.0 mL) A->B Step 1 & 2 C Seal vial and vortex B->C D Agitate at 25°C for 24-48 hours C->D E Allow undissolved solid to settle (2h) D->E F Centrifuge sample E->F G Filter supernatant (0.22 µm syringe filter) F->G H Dilute aliquot for quantitative analysis G->H I Analyze by HPLC H->I

Caption: Decision tree for solvent system optimization.

If a single solvent does not provide the desired solubility, creating binary or even ternary solvent blends is a common and effective strategy. By mixing a "good" solvent with a "poor" but miscible solvent, one can fine-tune the polarity and solvating power of the system to achieve the target concentration and stability.

Safety and Regulatory Considerations

When selecting solvents, particularly for applications in drug development, safety and environmental impact are paramount. [3]Solvents are classified by regulatory bodies like the ICH into classes based on their toxicity. [2][4]

  • Class 1 Solvents (To be avoided): Known carcinogens or environmentally hazardous.

  • Class 2 Solvents (To be limited): Possess inherent toxicity.

  • Class 3 Solvents (Low toxic potential): Preferred for use in pharmaceutical manufacturing. [4] Researchers should prioritize the use of Class 3 solvents (e.g., Ethanol, Acetone, Ethyl Acetate, DMSO) whenever possible and ensure that any residual solvent levels in a final product comply with ICH Q3C guidelines. [3]

Conclusion

This guide has outlined a systematic and scientifically rigorous methodology for determining the optimal solvent for 1-[2-(4-Ethylphenyl)ethyl]piperidine. By beginning with a theoretical assessment of the molecule's properties and employing the predictive power of Hansen Solubility Parameters, researchers can intelligently select a candidate list of solvents for empirical testing. The detailed shake-flask protocol provides a reliable means to obtain quantitative solubility data, which forms the basis for further optimization through solvent blending if necessary. This integrated approach ensures an efficient and effective path to developing robust and stable solutions, facilitating subsequent research and development activities.

References

  • PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. Retrieved from [Link]

  • International Council for Harmonisation. (2024, January 24). ICH Q3C(R9) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • Modern Applications of Pharmacy and Pharmacology. (2023, September 15). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved from [Link]

  • PubChem. (n.d.). 4-[2-(4-propan-2-ylphenyl)ethyl]-1-[(E)-prop-1-enyl]piperidine. Retrieved from [Link]

  • University of Central Arkansas. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSPiP Datasets. Retrieved from [Link]

  • PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. Retrieved from [Link]

  • European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2: Solubility. Retrieved from [Link]

  • GitHub. (2025, September 14). Gnpd/HSPiPy: Hansen Solubility Parameters in Python. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-Ethylpiperidine. Retrieved from [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-(4-Methylphenyl)piperidine Properties. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). 5.4. Residual Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1-{2-[Bis-(4-fluoro-phenyl)-(4-methoxy-phenyl)-methoxy]-ethyl}-piperidine-3-carboxylic acid. Retrieved from [Link]

  • Chinese Journal of Chemical Engineering. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Retrieved from [Link]

  • VLCI. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

Sources

Application

Application Note: HPLC Method Development for 1-[2-(4-Ethylphenyl)ethyl]piperidine

Abstract This guide details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for 1-[2-(4-Ethylphenyl)ethyl]piperidine , a tertiary amine intermediate often encountered in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for 1-[2-(4-Ethylphenyl)ethyl]piperidine , a tertiary amine intermediate often encountered in pharmaceutical synthesis.[1] Due to the compound's high basicity (pKa ~10.[1]2) and significant lipophilicity (LogP ~4.5), it presents classic chromatographic challenges: severe peak tailing due to silanol interactions and retention time instability.[1]

This protocol moves beyond legacy methods (e.g., TEA-doped mobile phases) to utilize Charged Surface Hybrid (CSH) technology and pH-dependent selectivity , ensuring a robust, self-validating method suitable for QC and impurity profiling.[1]

Physicochemical Analysis & Strategy

Before method screening, we must deconstruct the analyte to predict its behavior.[1]

PropertyValue (Est.)Chromatographic Implication
Structure Tertiary piperidine ring + Ethylphenyl tailDual Nature: The tail is hydrophobic (retention), while the ring is basic (peak shape issues).[1]
pKa (Base) ~10.2At neutral pH (7.0), it is >99.9% protonated (ionized).[1]
LogP ~4.5Highly lipophilic.[1] Requires high organic content for elution.[1]
Chromophore Phenyl ring (non-conjugated)Weak UV absorbance >250 nm.[1] Target UV: 210–220 nm.[1]
The Strategic Dilemma
  • Low pH (pH 2-3): The amine is fully protonated (

    
    ).[1] Solubility is high, but it interacts strongly with residual silanols (
    
    
    
    ) on the column, causing tailing.[1][2]
  • High pH (pH 10): The amine is neutral (

    
    ).[1] Tailing is minimized, and retention increases (hydrophobic interaction dominates).[1] Risk:[1][3] Silica dissolution on standard columns.[1]
    

Decision: We will prioritize a Low pH method using CSH Technology for LC-MS compatibility and robustness, with a High pH method as an orthogonal backup.

Method Development Workflow

The following diagram outlines the decision logic for developing this method, ensuring no time is wasted on dead-end parameters.

MethodDevWorkflow Start Start: Analyte Assessment (Basic, Lipophilic) ColSelect Column Selection: Charged Surface Hybrid (CSH) C18 Start->ColSelect MP_Screen Mobile Phase Screening Acidic vs. Basic ColSelect->MP_Screen Path_Acid Path A: Low pH (0.1% Formic Acid) *LC-MS Compatible* MP_Screen->Path_Acid Primary Choice Path_Base Path B: High pH (10mM NH4HCO3) *Max Retention* MP_Screen->Path_Base Orthogonal Eval Evaluate Peak Shape (Tailing Factor < 1.2?) Path_Acid->Eval Path_Base->Eval Optimize Optimize Gradient & Wavelength Eval->Optimize Pass Fail Issue: Tailing or Drift Eval->Fail Fail Final Final Method Validation Optimize->Final Fail->ColSelect Switch to Hybrid Silica (BEH)

Figure 1: Decision matrix for basic lipophilic amines. The CSH column is selected first to mitigate silanol interactions at low pH.

Experimental Protocols

Protocol A: Primary Method (Low pH / CSH)

Best for: Routine purity analysis, LC-MS compatibility, and high throughput.[1]

Mechanism: The CSH stationary phase carries a slight permanent positive charge.[1] This repels the protonated piperidine nitrogen, preventing it from "sticking" to the surface silanols, thereby sharpening the peak without needing ion-pairing reagents like TFA.

Instrument Setup:

  • System: HPLC or UHPLC with PDA/UV detector.

  • Column: Waters XSelect CSH C18 (HPLC) or ACQUITY CSH C18 (UHPLC).[1]

    • Dimensions: 4.6 x 150 mm, 3.5 µm (HPLC) or 2.1 x 100 mm, 1.7 µm (UHPLC).[1]

  • Temperature: 40°C (Improves mass transfer for viscous lipophiles).[1]

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Solvent B: 100% Acetonitrile (ACN).[1][4][5]

    • Note: ACN is preferred over Methanol to reduce backpressure and improve peak efficiency for this lipophilic compound.[1]

Gradient Table:

Time (min) %A %B Curve Action
0.0 95 5 - Initial Hold
1.0 95 5 6 Injection
12.0 5 95 6 Linear Ramp
15.0 5 95 6 Wash
15.1 95 5 1 Re-equilibration

| 20.0 | 95 | 5 | 6 | End |[1]

Detection:

  • Wavelength: 215 nm (Primary), 254 nm (Secondary).[1]

  • Rationale: The ethylphenyl group has a strong absorption band at ~210-220 nm (E2 band) and a weaker benzenoid band at ~257 nm.[1]

Protocol B: Orthogonal Method (High pH)

Best for: Separating closely eluting structural isomers or impurities.

Mechanism: At pH 10, the piperidine is neutral (un-ionized).[1] This drastically increases retention (k') and allows the hydrophobic ethyl linker to interact fully with the C18 phase.

  • Column: Waters XBridge BEH C18 (Must be Hybrid Silica to survive pH 10).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][5][6]

  • Gradient: Similar to Protocol A, but expect elution 2-3 minutes later due to higher hydrophobicity of the neutral species.

System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before running sample batches.

ParameterAcceptance LimitTroubleshooting
Tailing Factor (

)

If > 1.3: Replace column or increase buffer strength (to 0.2% Formic).
Retention Factor (

)

If < 2.0: Reduce initial %B (start at 2% ACN).
Precision (RSD, n=6)

If > 1.0%: Check injector seal or pump pulsation.
Resolution (

)

(from nearest impurity)
Flatten gradient slope (e.g., 5-95% over 20 min).
Sample Preparation[3][4][7][8][9]
  • Stock: Dissolve 10 mg of 1-[2-(4-Ethylphenyl)ethyl]piperidine in 10 mL Methanol (1 mg/mL).

  • Working Std: Dilute to 50 µg/mL using 50:50 Water:ACN .

    • Critical: Do not use 100% aqueous diluent; the lipophilic tail may cause the compound to adsorb to the glass vial surface.

Mechanistic Visualization: Why CSH?

The following diagram illustrates why standard C18 columns fail with piperidines and how CSH solves it.

CSH_Mechanism cluster_Standard Standard C18 (Low pH) cluster_CSH CSH C18 (Low pH) Silanol Surface Silanol (Si-O⁻) Attracts Protonated Amine (+) Peak Result: Peak Tailing Silanol->Peak Ionic Interaction Charge Surface Charge (+) Repels Protonated Amine (+) Sharp Result: Sharp Peak Charge->Sharp Electrostatic Repulsion

Figure 2: Mechanism of action.[1] CSH surfaces possess a controlled low-level positive charge that repels the protonated piperidine, preventing secondary silanol interactions.

References

  • Waters Corporation. (2020).[1] Charged Surface Hybrid (CSH) Technology: Mechanism and Applications for Basic Compounds.[1]Link

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link

  • Neue, U. D., et al. (2001).[1] Peak shape and retention of bases in reversed-phase chromatography. Journal of Separation Science.[1][6] Link

  • PubChem. (2025).[1][7][8] Compound Summary: Piperidine derivatives and physicochemical properties.[1][9][10][11]Link

Sources

Method

Application Notes and Protocols for In Vitro Characterization of 1-[2-(4-Ethylphenyl)ethyl]piperidine

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse therapeutic applications, including analgesic, anti-cancer, and neuroprotective effects.[1][2][3][4][5][6] The compound 1-[2-(4-Ethylphenyl)ethyl]piperidine belongs to this versatile class of molecules. Its structural characteristics suggest a potential interaction with the sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[7][8]

Unlike traditional receptors, the S1R does not operate through direct signal transduction but rather modulates a wide array of cellular functions by interacting with various proteins, including ion channels and kinases.[7][8][9] It plays a critical role in regulating calcium homeostasis, mitigating oxidative stress, and promoting cell survival, making it a compelling target for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and cancer.[7]

This guide provides a comprehensive suite of in vitro assay procedures designed to rigorously characterize the pharmacological profile of 1-[2-(4-Ethylphenyl)ethyl]piperidine. We will detail protocols to determine its binding affinity for the S1R, elucidate its functional activity as a potential agonist or antagonist, and assess its impact on a physiologically relevant cellular process. These methodologies are intended for researchers, scientists, and drug development professionals seeking to understand the mechanism of action of this and similar novel chemical entities.

Part 1: Determining Binding Affinity at the Sigma-1 Receptor via Radioligand Binding Assay

Principle of the Assay

The foundational step in characterizing a novel compound is to determine its affinity for the intended target. A competitive radioligand binding assay is the gold standard for this purpose. This assay quantifies the ability of the unlabeled test compound, 1-[2-(4-Ethylphenyl)ethyl]piperidine, to displace a radiolabeled ligand with known high affinity and selectivity for the S1R, such as [³H]-(+)-pentazocine.[10] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated, providing a measure of the compound's binding affinity.

Experimental Workflow: S1R Radioligand Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Guinea Pig Liver Membranes (S1R Source) I1 Incubate Membranes with: - Radioligand - Test Compound (or buffer for total binding) - Haloperidol (for non-specific binding) P1->I1 P2 Prepare Serial Dilutions of 1-[2-(4-Ethylphenyl)ethyl]piperidine P2->I1 P3 Prepare Radioligand ([³H]-(+)-pentazocine) and Buffers P3->I1 S1 Rapid Filtration through GF/B Glass Fiber Filters I1->S1 Equilibration S2 Wash Filters to Remove Unbound Ligand S1->S2 S3 Add Scintillation Cocktail to Filters S2->S3 S4 Quantify Radioactivity (Counts Per Minute - CPM) via Liquid Scintillation Counting S3->S4 A1 Calculate Specific Binding S4->A1 A2 Plot Competition Curve (% Specific Binding vs. [Compound]) A1->A2 A3 Determine IC₅₀ from Curve A2->A3 A4 Calculate Kᵢ using Cheng-Prusoff Equation A3->A4

Caption: Workflow for the S1R competitive radioligand binding assay.

Detailed Protocol

1. Preparation of Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. Prepare 1 L and store at 4°C.
  • Receptor Source: Prepare guinea pig liver membrane homogenates as they are a rich source of S1R.[10] Store aliquots at -80°C. On the day of the assay, thaw and dilute the membrane preparation in Assay Buffer to a final concentration of 0.4 mg/mL.[10]
  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol). Prepare a 10X stock solution (e.g., 50 nM) in Assay Buffer. The final concentration in the assay should be near its Kᴅ value (typically 3-5 nM).
  • Test Compound: Prepare a 10 mM stock solution of 1-[2-(4-Ethylphenyl)ethyl]piperidine in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of 10X final concentrations (e.g., from 10 nM to 100 µM).
  • Non-Specific Binding (NSB) Control: Prepare a 10X stock of 100 µM Haloperidol in Assay Buffer. The final concentration will be 10 µM.

2. Assay Procedure (96-well plate format):

  • To each well, add reagents in the following order:
  • 80 µL of Assay Buffer.
  • 10 µL of Test Compound dilutions (for competition curve), Assay Buffer (for Total Binding), or 100 µM Haloperidol (for NSB).
  • 10 µL of [³H]-(+)-pentazocine stock solution.
  • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to each well. The final assay volume is 200 µL.
  • Incubate the plate at room temperature for 120 minutes to reach equilibrium.
  • Terminate the assay by rapid filtration through a GF/B glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
  • Wash the filters three times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.
  • Dry the filter mat, place it in a scintillation bag with an appropriate volume of scintillation cocktail.
  • Measure the radioactivity (CPM) for each filter disc using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
  • Generate Competition Curve: Convert the CPM values for each concentration of the test compound to a percentage of the maximum specific binding. Plot this percentage against the logarithmic concentration of 1-[2-(4-Ethylphenyl)ethyl]piperidine.
  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response curve fit) to determine the IC₅₀ value.
  • Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Example Data Table

[Compound] (nM)Total Binding (CPM)NSB (CPM)Specific Binding (CPM)% Specific Binding
0 (Total)55005005000100%
0.15450500495099%
15100500460092%
103200500270054%
100115050065013%
1000550500501%
10000510500100.2%

Part 2: Functional Characterization of S1R Modulation

Demonstrating that a compound binds to a receptor is the first step. The subsequent critical phase is to determine its functional effect: does it activate the receptor (agonist), block its activation (antagonist), or have no effect? S1R activation modulates numerous downstream signaling pathways, including intracellular calcium (Ca²⁺) mobilization.[11]

Protocol A: Intracellular Calcium Flux Assay

Principle of the Assay

This assay measures changes in intracellular Ca²⁺ concentrations in response to compound treatment. Cells expressing S1R are loaded with a Ca²⁺-sensitive fluorescent dye. S1R agonists will trigger a measurable increase in intracellular Ca²⁺, leading to a change in fluorescence. An antagonist will not elicit a response on its own but will block the response induced by a known S1R agonist.

S1R-Mediated Calcium Signaling Pathway

cluster_cell Cell cluster_er Endoplasmic Reticulum (ER) cluster_cyto Cytosol S1R Sigma-1 Receptor (S1R) IP3R IP3 Receptor S1R->IP3R Modulates Ca_cyto Increased [Ca²⁺] IP3R->Ca_cyto Releases Ca²⁺ from ER Fluo4 Fluo-4 Dye Ca_cyto->Fluo4 Binds to Fluorescence Fluorescence Signal Fluo4->Fluorescence Emits Agonist S1R Agonist (e.g., 1-[2-(4-Ethylphenyl)ethyl]piperidine) Agonist->S1R Binds & Activates

Caption: S1R agonist-induced intracellular calcium release and detection.

Detailed Protocol

1. Cell Culture and Plating:

  • Use a cell line known to express functional S1R, such as the human neuroblastoma cell line SH-SY5Y.
  • Culture cells in appropriate media (e.g., DMEM/F12 with 10% FBS).
  • Seed cells into a black, clear-bottom 96-well microplate at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization) in Hanks' Balanced Salt Solution (HBSS).
  • Aspirate the culture medium from the wells and wash once with HBSS.
  • Add 100 µL of the dye-loading buffer to each well.
  • Incubate the plate at 37°C for 60 minutes in the dark.
  • After incubation, wash the cells twice with HBSS to remove excess dye, leaving 100 µL of HBSS in each well.

3. Compound Addition and Measurement:

  • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
  • Set the reader to the appropriate excitation/emission wavelengths for the chosen dye (e.g., 494/516 nm for Fluo-4).
  • For Agonist Mode:
  • Prepare serial dilutions of 1-[2-(4-Ethylphenyl)ethyl]piperidine.
  • Record a baseline fluorescence reading for 15-20 seconds.
  • Inject the compound dilutions into the wells and continue to record the fluorescence signal for at least 120 seconds.
  • For Antagonist Mode:
  • Pre-incubate the cells with serial dilutions of 1-[2-(4-Ethylphenyl)ethyl]piperidine for 15-30 minutes.
  • Record a baseline fluorescence reading.
  • Inject a known S1R agonist (e.g., PRE-084 at its EC₈₀ concentration) and record the fluorescence signal.

4. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline reading.
  • Plot the response against the logarithmic concentration of the test compound.
  • For agonist activity, determine the EC₅₀ (concentration for 50% of maximal effect) from the dose-response curve.
  • For antagonist activity, determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

Example Data Table (Agonist Mode)

[Compound] (nM)Peak Fluorescence (RFU)Net Response (ΔRFU)% Max Response
0 (Vehicle)85000%
19501005%
101850100050%
1002750190095%
100028502000100%
1000028602010100.5%

Part 3: Assessing Physiologically-Relevant Cellular Function

To bridge the gap between molecular interaction and potential therapeutic effect, it is valuable to assess the compound's impact on a complex cellular process relevant to the S1R's known roles in neuroprotection and neuroplasticity.[8]

Protocol B: Neurite Outgrowth Assay

Principle of the Assay

S1R activation is linked to the promotion of neurite outgrowth, a crucial process for neuronal differentiation and repair. This assay quantifies the ability of 1-[2-(4-Ethylphenyl)ethyl]piperidine to enhance neurite extension in a neuroblastoma cell line, providing evidence of its potential neurotrophic activity.

Experimental Workflow: Neurite Outgrowth Assay

cluster_culture Cell Culture & Treatment cluster_staining Immunofluorescence cluster_imaging Imaging & Analysis C1 Seed SH-SY5Y Cells in 24-well plate C2 Induce Differentiation (e.g., with low-serum media) C1->C2 C3 Treat with varying concentrations of 1-[2-(4-Ethylphenyl)ethyl]piperidine C2->C3 C4 Incubate for 48-72 hours C3->C4 S1 Fix Cells (e.g., with 4% PFA) C4->S1 Timepoint S2 Permeabilize Cells (e.g., with Triton X-100) S1->S2 S3 Block Non-specific Sites S2->S3 S4 Incubate with Primary Antibody (e.g., anti-β-III Tubulin) S3->S4 S5 Incubate with Fluorescent Secondary Antibody & DAPI S4->S5 I1 Acquire Images using High-Content Imaging System S5->I1 I2 Automated Image Analysis: - Identify Nuclei (DAPI) - Trace Neurites (β-III Tubulin) I1->I2 I3 Quantify Parameters: - Total Neurite Length per Cell - Number of Branch Points I2->I3

Caption: Workflow for quantifying compound-induced neurite outgrowth.

Detailed Protocol

1. Cell Culture and Treatment:

  • Seed SH-SY5Y cells onto coated coverslips or in a 24-well imaging plate.
  • Once cells reach ~60% confluency, switch to a low-serum differentiation medium (e.g., 1% FBS) to induce a basal level of neurite extension.
  • Treat the cells with a range of concentrations of 1-[2-(4-Ethylphenyl)ethyl]piperidine or vehicle control (DMSO).
  • Incubate the plates for 48 to 72 hours.

2. Immunocytochemistry:

  • Gently wash the cells with PBS.
  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
  • Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
  • Incubate with a primary antibody against a neuronal marker, such as rabbit anti-β-III Tubulin, overnight at 4°C.
  • Wash three times with PBS.
  • Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) and a nuclear counterstain (DAPI) for 1 hour at room temperature in the dark.
  • Wash three times with PBS.

3. Imaging and Analysis:

  • Acquire images using a high-content imaging system or a fluorescence microscope.
  • Use automated image analysis software (e.g., ImageJ with NeuriteJ plugin, or commercial software) to:
  • Count the number of cells (DAPI-stained nuclei).
  • Trace the neurites (β-III Tubulin signal).
  • Measure the total neurite length and the number of branch points per cell.
  • Calculate the average neurite length per cell for each treatment condition.
  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treated groups to the vehicle control.

Summary and Interpretation of Results

By integrating the data from these three orthogonal assays, a comprehensive pharmacological profile of 1-[2-(4-Ethylphenyl)ethyl]piperidine can be constructed.

Summary Data Table

AssayParameterResultInterpretation
Radioligand Binding Kᵢ (nM)e.g., 25.4High-affinity binding to the Sigma-1 Receptor.
Calcium Flux EC₅₀ (nM)e.g., 85.2Functional agonist activity at the Sigma-1 Receptor.
Neurite Outgrowth % Increase in Lengthe.g., +150% at 100 nMInduces a neurotrophic effect consistent with S1R agonism.

A result profile like the one exemplified above would strongly indicate that 1-[2-(4-Ethylphenyl)ethyl]piperidine is a high-affinity S1R agonist with functional activity in a cellular context relevant to neurobiology. This systematic in vitro characterization provides a robust foundation for further preclinical development, guiding decisions regarding in vivo efficacy studies and therapeutic positioning.

References

  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: PMC URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

  • Title: Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma Source: MDPI URL: [Link]

  • Title: Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases Source: MDPI URL: [Link]

  • Title: Sigma-1 Receptor Assays with Fluorescent Ligands Source: Celtarys Research URL: [Link]

  • Title: Allosteric Modulators of Sigma-1 Receptor: A Review Source: PMC URL: [Link]

  • Title: Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics Source: PubMed URL: [Link]

  • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: PMC URL: [Link]

  • Title: The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology Source: PMC URL: [Link]

  • Title: Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation Source: Northwestern Medical Journal URL: [Link]

  • Title: Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides Source: PubMed URL: [Link]

  • Title: Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development Source: Frontiers URL: [Link]

  • Title: Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders Source: PMC URL: [Link]

Sources

Application

Guidelines for the Storage, Handling, and Stability Assessment of 1-[2-(4-Ethylphenyl)ethyl]piperidine

An Application Note for Researchers, Scientists, and Drug Development Professionals **Abstract This document provides a comprehensive guide to the proper storage, handling, and stability testing of 1-[2-(4-Ethylphenyl)et...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides a comprehensive guide to the proper storage, handling, and stability testing of 1-[2-(4-Ethylphenyl)ethyl]piperidine. As a substituted piperidine derivative, this compound's integrity is paramount for reproducible research and the development of safe and effective pharmaceuticals. The protocols herein are synthesized from established principles of organic chemistry, regulatory guidelines, and safety data for structurally related molecules. Adherence to these guidelines will ensure the long-term stability of the compound and the validity of experimental results.

Introduction: The Imperative for Sample Integrity

1-[2-(4-Ethylphenyl)ethyl]piperidine is a heterocyclic amine belonging to a class of compounds widely investigated in medicinal chemistry and drug discovery.[] The piperidine moiety is a common structural element in many pharmaceuticals.[][2] The stability of such research compounds is not merely a matter of good laboratory practice; it is a fundamental requirement for data integrity. Degradation of a sample can lead to misleading biological assay results, inaccurate analytical measurements, and a fundamental mischaracterization of the molecule's properties.

The tertiary amine and the substituted aromatic ring in 1-[2-(4-Ethylphenyl)ethyl]piperidine represent potential sites for chemical degradation. Therefore, understanding its chemical liabilities is crucial for establishing appropriate storage and handling protocols. This guide explains the causality behind recommended procedures and provides a framework for designing a robust stability study based on internationally recognized standards.

Compound Profile: Chemical and Physical Properties

A thorough understanding of the compound's physical and chemical properties is the foundation for its proper management. While specific experimental data for this exact molecule is limited, properties can be inferred from its structural components and data on similar compounds.[3]

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₁₇H₂₇NDefines the elemental composition.
Molecular Weight 245.41 g/mol Essential for preparing solutions of known concentration.
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Visual inspection can be a first-pass indicator of degradation (e.g., darkening).
Classification Tertiary Amine, Heterocyclic CompoundThe tertiary amine is basic and susceptible to oxidation. The piperidine ring is a saturated heterocycle.[][4]
Solubility Expected to be soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane) and sparingly soluble in water.Dictates appropriate solvents for experiments and formulation. The basic nitrogen may allow for salt formation to increase aqueous solubility.
Boiling Point High; likely >250 °C (estimated).As a non-volatile compound, it is stable against evaporation at room temperature.
pKa (Conjugate Acid) ~9-11 (estimated)The compound is basic and will react with acids.[2] This is critical for avoiding incompatibilities and for designing purification or analytical methods (e.g., HPLC).

Recommended Storage and Handling Procedures

The primary objective of storage is to maintain the compound in a state identical to its initial, pure form. This requires mitigating exposure to environmental factors that can initiate degradation.

Short-Term Storage (Working Solutions, <1 Week)
  • Temperature: 2-8°C.[3] Refrigeration slows down most chemical reactions.

  • Container: Tightly sealed amber glass vials or tubes. Amber glass protects against light-induced degradation.

  • Atmosphere: Normal atmosphere is acceptable for brief periods. Ensure the container is sealed to prevent solvent evaporation and contamination.

Long-Term Storage (Stock Material, >1 Week)
  • Temperature: -20°C or lower. Freezing the sample significantly minimizes molecular motion and chemical reactivity.

  • Container: Use amber glass vials with PTFE-lined screw caps. PTFE (Polytetrafluoroethylene) provides an excellent chemical-resistant seal.

  • Atmosphere: Inert gas overlay is critical. Before sealing, the vial should be flushed with an inert gas like argon or nitrogen. This displaces oxygen, thereby preventing oxidation of the tertiary amine to the corresponding N-oxide, a primary degradation pathway.

  • Location: Store in a dedicated, well-ventilated, and secure freezer.[5][6] Do not store with strong oxidizing agents or acids.[7]

Safe Handling Protocols

As a substituted piperidine, this compound should be handled with care, assuming potential toxicity.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[5]

  • Dispensing: When weighing or transferring the substance, avoid creating dust or aerosols. For liquids, use calibrated pipettes or syringes.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[6][8] The basic amine will react exothermically with acids.

  • Spill & Disposal: Absorb spills with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous chemical waste according to your institution's guidelines.[5]

Potential Degradation Pathways

Understanding how a molecule might degrade is key to preventing it. For 1-[2-(4-Ethylphenyl)ethyl]piperidine, the most probable degradation routes involve the tertiary amine and the ethylphenyl group.

  • Oxidation: The lone pair of electrons on the tertiary nitrogen is susceptible to attack by atmospheric oxygen, especially when catalyzed by light or trace metals. This leads to the formation of a stable N-oxide, which will have different polarity, mass, and biological activity.

  • Photodegradation: The aromatic ring can absorb UV light, leading to the formation of reactive species that can cause a variety of degradation reactions.

  • Reaction with Acids: While not strictly degradation, accidental contact with strong acids will form a salt, changing the compound's physical properties. Contact with acidic vapors in a storage area can also lead to slow salt formation on the container surface.

G Parent 1-[2-(4-Ethylphenyl)ethyl]piperidine N_Oxide N-Oxide Derivative Parent->N_Oxide  Oxygen (O₂)  Heat, Light Photo_Deg Photodegradation Products (e.g., ring modifications) Parent->Photo_Deg  UV Light Acid_Salt Ammonium Salt Parent->Acid_Salt  Acid (H⁺)

Caption: Major potential degradation pathways for 1-[2-(4-Ethylphenyl)ethyl]piperidine.

Protocol for Stability Assessment

To empirically determine the shelf-life and retest period, a formal stability study is required. This protocol is based on the principles outlined in the ICH Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products".[11]

Objective

To evaluate the stability of 1-[2-(4-Ethylphenyl)ethyl]piperidine under various environmental conditions (temperature, humidity, light) and to identify potential degradation products, thereby establishing a recommended retest period and storage conditions.

Materials & Analytical Methods
  • Sample: At least three batches of 1-[2-(4-Ethylphenyl)ethyl]piperidine with a documented purity of >98%.

  • Equipment: Calibrated stability chambers, HPLC or UPLC system with a UV detector (and preferably a mass spectrometer), pH meter, photostability chamber.

  • Stability-Indicating Method: A validated analytical method, typically reverse-phase HPLC, capable of separating the parent compound from all potential degradation products. The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and demonstrate the specificity of the analytical method.[11] A single batch of the compound is subjected to conditions more severe than accelerated testing.

  • Acid/Base Hydrolysis: Dissolve the sample in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH, respectively. Hold at 60°C for 24-48 hours. Neutralize before analysis.

  • Oxidation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C) for 48 hours.

  • Photostability: Expose the sample (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.

  • Analysis: Analyze all stressed samples by the stability-indicating method. The goal is to achieve 5-20% degradation to ensure that degradation products can be reliably detected.

Protocol 2: Formal Stability Study

This study uses controlled storage conditions to predict the shelf-life.[12][13][14]

  • Sample Preparation: Aliquot samples from at least three different batches into appropriate vials (as described in Section 3.2), seal, and label.

  • Storage Conditions: Place samples into stability chambers set to the conditions outlined in the table below. These conditions correspond to ICH guidelines for different climatic zones.[12]

  • Time Points: Pull samples for analysis at specified time points.

  • Analysis: At each time point, analyze the samples for appearance, purity (by the stability-indicating HPLC method), and the presence of any degradation products.

Table of ICH Formal Stability Study Conditions

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

A "significant change" during accelerated testing (e.g., >5% degradation) triggers the need for intermediate testing.[11]

workflow start Receive & Characterize ≥3 Batches of Compound prep_samples Prepare & Package Samples (Inert Atmosphere) start->prep_samples place_chambers Place Samples in Stability Chambers (Long-Term, Accelerated, etc.) prep_samples->place_chambers pull_samples Pull Samples at Scheduled Time Points place_chambers->pull_samples Time analyze Analyze Samples (Appearance, HPLC Purity, Degradants) pull_samples->analyze analyze->pull_samples Next Time Point data_analysis Compile & Analyze Data (Assess Trends, Calculate Shelf-Life) analyze->data_analysis report Generate Stability Report & Define Storage Conditions data_analysis->report

Sources

Method

Application Notes and Protocols for the Synthesis of 1-[2-(4-Ethylphenyl)ethyl]piperidine

Introduction 1-[2-(4-Ethylphenyl)ethyl]piperidine is a tertiary amine featuring a piperidine heterocycle N-substituted with a 4-ethylphenethyl group. Molecules containing the piperidine scaffold are prevalent in a vast n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[2-(4-Ethylphenyl)ethyl]piperidine is a tertiary amine featuring a piperidine heterocycle N-substituted with a 4-ethylphenethyl group. Molecules containing the piperidine scaffold are prevalent in a vast number of natural products and marketed pharmaceuticals, making them crucial building blocks in medicinal chemistry and drug discovery.[1] The synthesis of specifically substituted piperidines like the title compound is of significant interest for constructing new chemical entities with potential biological activity.

This comprehensive technical guide provides detailed protocols for two primary and robust synthetic strategies for the production of 1-[2-(4-Ethylphenyl)ethyl]piperidine. We will explore:

  • Reductive Amination: A highly selective, one-pot reaction between piperidine and 4-ethylphenylacetaldehyde.

  • Nucleophilic Substitution: A classic N-alkylation of piperidine with a reactive 2-(4-ethylphenyl)ethyl electrophile.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the chemical principles, explains the rationale behind experimental choices, and provides step-by-step protocols for both the final transformations and the synthesis of requisite precursors.

Retrosynthetic Analysis

A retrosynthetic approach to 1-[2-(4-Ethylphenyl)ethyl]piperidine reveals two logical disconnections at the newly formed C-N bond. This analysis points directly to our two chosen synthetic strategies, which rely on commercially available or readily synthesized starting materials.

Retrosynthesis cluster_0 Strategy 1: Reductive Amination cluster_1 Strategy 2: Nucleophilic Substitution target 1-[2-(4-Ethylphenyl)ethyl]piperidine reductive_amination_arrow C-N Disconnection (Reductive Amination) target->reductive_amination_arrow alkylation_arrow C-N Disconnection (Nucleophilic Substitution) target->alkylation_arrow precursors1 Piperidine + 4-Ethylphenylacetaldehyde reductive_amination_arrow->precursors1 precursors2 Piperidine + 2-(4-Ethylphenyl)ethyl-X (X = Br, I, OTs) alkylation_arrow->precursors2

Caption: Retrosynthetic pathways for 1-[2-(4-Ethylphenyl)ethyl]piperidine.

Synthetic Strategy 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and selectivity, often proceeding under mild conditions as a one-pot reaction.[2] The strategy involves the reaction of piperidine with 4-ethylphenylacetaldehyde to form an intermediate iminium ion, which is then reduced in situ by a selective hydride agent to yield the target tertiary amine.

Mechanism and Rationale

The reaction proceeds in two main stages within the same pot:

  • Iminium Ion Formation: Piperidine, a secondary amine, attacks the carbonyl carbon of 4-ethylphenylacetaldehyde. Following proton transfer, a water molecule is eliminated to form a transient, electrophilic iminium ion. This step is often catalyzed by mild acid to facilitate the dehydration.

  • Reduction: A hydride reducing agent, specifically chosen for its ability to reduce the iminium ion much faster than the starting aldehyde, delivers a hydride to the electrophilic carbon, yielding the final product.

The key to success is the choice of reducing agent. While strong reagents like sodium borohydride (NaBH₄) can be used, they also risk reducing the starting aldehyde to an alcohol.[3] Milder, more selective reagents are therefore highly preferred.

Reductive_Amination_Mechanism aldehyde 4-Ethylphenyl- acetaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal piperidine Piperidine piperidine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product 1-[2-(4-Ethylphenyl)ethyl]- piperidine iminium->product hydride [H⁻] from NaBH(OAc)₃ hydride->product SN2_Mechanism piperidine Piperidine ts [Transition State]‡ piperidine->ts alkyl_halide 2-(4-Ethylphenyl)ethyl Bromide alkyl_halide->ts product 1-[2-(4-Ethylphenyl)ethyl]- piperidine ts->product salt Piperidinium Bromide product->salt + HBr salt->product Deprotonation base Base (e.g., K₂CO₃) base->salt

Sources

Application

Application Notes &amp; Protocols for the Extraction of 1-[2-(4-Ethylphenyl)ethyl]piperidine from Biological Matrices

Abstract This comprehensive technical guide provides detailed methodologies for the efficient extraction of 1-[2-(4-Ethylphenyl)ethyl]piperidine from complex biological matrices such as human plasma and urine. The accura...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the efficient extraction of 1-[2-(4-Ethylphenyl)ethyl]piperidine from complex biological matrices such as human plasma and urine. The accurate quantification of this compound is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies. We present two robust, validated protocols: a classic Liquid-Liquid Extraction (LLE) and an advanced Solid-Phase Extraction (SPE) method. This document is intended for researchers, analytical scientists, and drug development professionals seeking reliable and reproducible sample preparation techniques for downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Analytical Imperative

1-[2-(4-Ethylphenyl)ethyl]piperidine is a synthetic organic compound featuring a piperidine ring, a key structural motif present in numerous pharmaceuticals and alkaloids.[1][2][3] The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications, including analgesic, antimicrobial, and anti-cancer activities.[4][5][6] Given its structural characteristics—specifically the basic nitrogen atom within the piperidine ring—the compound is expected to have a pKa that makes its charge state highly dependent on pH.

The reliable quantification of such compounds in biological fluids is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. However, biological matrices like plasma and urine are inherently complex, containing proteins, salts, lipids, and endogenous metabolites that can interfere with analysis, suppress instrument signals, and compromise data integrity.[7] Therefore, a selective and efficient sample preparation strategy is not merely a preliminary step but a critical determinant of analytical success.

This guide details two distinct, field-proven extraction methodologies, explaining the scientific rationale behind each procedural choice to empower researchers to adapt and troubleshoot these methods effectively. All methodologies are designed to be compliant with the principles outlined in regulatory guidelines for bioanalytical method validation, such as those from the U.S. Food and Drug Administration (FDA).[8][9][10]

Foundational Principles of Extraction for a Basic Compound

The physicochemical properties of 1-[2-(4-Ethylphenyl)ethyl]piperidine dictate the extraction strategy. As a piperidine derivative, the compound is a basic amine.[1] The lone pair of electrons on the nitrogen atom readily accepts a proton, making the molecule positively charged in acidic conditions (pH < pKa) and neutral in alkaline conditions (pH > pKa). This pH-dependent charge state is the key principle exploited in both LLE and SPE.

  • In Acidic Conditions (Protonated State): The compound is ionized and highly water-soluble.

  • In Alkaline Conditions (Neutral State): The compound is deprotonated, becoming less polar and more soluble in organic solvents.

Effective extraction, therefore, hinges on precise pH control to modulate the compound's solubility and facilitate its separation from endogenous matrix components.

Method 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and cost-effective technique that separates compounds based on their differential solubility in two immiscible liquid phases—typically an aqueous sample and an organic solvent.[11] For basic compounds like 1-[2-(4-Ethylphenyl)ethyl]piperidine, the aqueous sample is first basified to neutralize the analyte, thereby promoting its transfer into the organic phase.

Rationale and Causality

The choice of a water-immiscible organic solvent is critical. Methyl tert-butyl ether (MTBE) is often selected due to its high recovery for a broad range of drugs, good phase separation characteristics, and relatively low interference compared to other solvents like ethyl acetate.[12] Alkalinization with a solution like ammonium hydroxide ensures the target analyte is in its free base, non-polar form, maximizing its affinity for the organic solvent.[13]

LLE Experimental Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Processing p1 Aliquot 500 µL Biological Sample (Plasma or Urine) p2 Add Internal Standard (e.g., Deuterated Analog) p1->p2 p3 Vortex Briefly p2->p3 e1 Add 100 µL of 2% NH4OH to basify sample (pH > 10) p3->e1 e2 Add 3 mL of MTBE (Methyl tert-butyl ether) e1->e2 e3 Vortex vigorously for 2 min e2->e3 e4 Centrifuge at 4000 rpm for 10 min e3->e4 f1 Transfer organic supernatant to a clean tube e4->f1 f2 Evaporate to dryness under Nitrogen at 40°C f1->f2 f3 Reconstitute in 100 µL of Mobile Phase f2->f3 f4 Transfer to autosampler vial f3->f4 end end f4->end Inject into LC-MS/MS

Caption: Workflow for Liquid-Liquid Extraction of 1-[2-(4-Ethylphenyl)ethyl]piperidine.

Detailed LLE Protocol for Plasma or Urine

Materials:

  • Human Plasma (K2EDTA) or Urine

  • Internal Standard (IS) solution (e.g., 1-[2-(4-Ethylphenyl)ethyl]piperidine-d4) at 100 ng/mL

  • Ammonium Hydroxide (NH4OH), 2% in water

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Reconstitution Solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid)

Procedure:

  • Sample Aliquoting: Pipette 500 µL of the biological sample (plasma or urine) into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution to each sample, except for the blank matrix samples.

  • Basification: Add 100 µL of 2% ammonium hydroxide solution to each tube. Vortex for 10 seconds to mix. This step ensures the analyte is in its neutral form.

  • Organic Solvent Addition: Add 3 mL of MTBE to each tube.

  • Extraction: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer into a clean glass tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporation: Place the glass tubes in a sample concentrator and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[14]

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective and often cleaner sample preparation technique compared to LLE.[15] It relies on the partitioning of an analyte between a liquid sample and a solid sorbent. For a basic compound like 1-[2-(4-Ethylphenyl)ethyl]piperidine, a mixed-mode polymeric cation exchange sorbent is ideal.[16] This type of sorbent offers a dual retention mechanism: reversed-phase interaction with the polymer backbone and ion-exchange interaction with the embedded cation exchange groups.

Rationale and Causality

The mixed-mode approach provides superior selectivity. The protocol begins by acidifying the sample to ensure the piperidine nitrogen is protonated (positively charged), allowing it to bind strongly to the negatively charged cation exchange groups on the sorbent.[16] A multi-step wash procedure then removes different types of interferences:

  • Aqueous Wash: Removes highly polar, water-soluble interferences.

  • Organic Wash: Removes non-polar and weakly retained interferences (e.g., lipids) that are bound by reversed-phase mechanisms. The final elution step uses a basic organic solvent. The organic component disrupts the reversed-phase interactions, while the base neutralizes the analyte, disrupting the strong ionic bond and allowing for its selective release from the sorbent. This results in a highly purified and concentrated sample extract.[7]

SPE Experimental Workflow Diagram

SPE_Workflow cluster_sample Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_final Final Processing s1 Aliquot 200 µL Plasma s2 Add Internal Standard s1->s2 s3 Add 400 µL 2% Phosphoric Acid s2->s3 s4 Vortex to mix s3->s4 c1 CONDITION 1 mL Methanol c3 LOAD Pre-treated Sample s4->c3 c2 EQUILIBRATE 1 mL 2% Phosphoric Acid c1->c2 c2->c3 c4 WASH 1 1 mL 2% Phosphoric Acid c3->c4 c5 WASH 2 1 mL Methanol c4->c5 c6 ELUTE 1 mL 5% NH4OH in Methanol c5->c6 f1 Evaporate eluate to dryness under Nitrogen at 40°C c6->f1 f2 Reconstitute in 100 µL of Mobile Phase f1->f2 f3 Transfer to autosampler vial f2->f3 end end f3->end Inject into LC-MS/MS

Caption: Workflow for Solid-Phase Extraction using a mixed-mode cation exchange cartridge.

Detailed SPE Protocol for Plasma

Materials:

  • Human Plasma (K2EDTA)

  • Internal Standard (IS) solution (as above)

  • Phosphoric Acid (H3PO4), 2% in water

  • Methanol, HPLC grade

  • Ammonium Hydroxide (NH4OH), 5% in Methanol

  • Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Agilent Bond Elut Plexa PCX or similar)[16]

  • Reconstitution Solvent (as above)

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 50 µL of the internal standard working solution.

    • Add 400 µL of 2% phosphoric acid. This acidifies the sample, ensuring the analyte is protonated and ready for ionic binding.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Pass 1 mL of Methanol through each cartridge.

    • Pass 1 mL of 2% phosphoric acid through each cartridge to equilibrate the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the entire pre-treated sample from step 1 onto the conditioned cartridge.

    • Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1-2 mL/min.

  • Wash Steps:

    • Wash 1 (Aqueous): Add 1 mL of 2% phosphoric acid to each cartridge to wash away polar interferences.

    • Wash 2 (Organic): Add 1 mL of Methanol to each cartridge to wash away hydrophobically-bound interferences like lipids.

    • Dry the cartridge under full vacuum for 2-5 minutes to remove residual wash solvents.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Add 1 mL of 5% ammonium hydroxide in methanol to each cartridge. The base neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to elute.

    • Allow the solvent to soak for 30 seconds before applying a gentle vacuum to elute the analyte.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the reconstitution solvent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[17]

Method Comparison and Performance

The choice between LLE and SPE depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and cost. Below is a summary of expected performance characteristics based on data from structurally similar basic compounds.[15][16][18]

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Justification
Recovery (%) 75 - 90%> 90%SPE often provides higher and more consistent recovery due to the targeted retention and elution mechanism.
Matrix Effect (%) 5 - 20%< 10%The multi-step wash protocol in SPE results in a significantly cleaner extract, minimizing ion suppression or enhancement in MS analysis.[16]
LLOQ (ng/mL) 0.5 - 2.0 ng/mL0.1 - 0.5 ng/mLThe cleaner baseline and higher concentration factor achievable with SPE typically lead to lower limits of quantification.[15]
Selectivity ModerateHighSPE's dual retention mechanism provides superior selectivity against endogenous interferences.
Throughput Moderate (Can be automated)High (96-well plate format)SPE is highly amenable to automation in 96-well plate formats, making it ideal for high-throughput clinical studies.[15]
Cost per Sample LowModerateLLE requires less expensive consumables, but SPE can be more cost-effective when considering reduced instrument downtime and higher data quality.

Conclusion and Best Practices

Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable and effective methods for the isolation of 1-[2-(4-Ethylphenyl)ethyl]piperidine from biological matrices.

  • LLE is a simple, low-cost method suitable for assays where high sensitivity is not the primary driver and for laboratories with limited automation capabilities.

  • SPE , particularly with a mixed-mode cation exchange sorbent, is the superior choice for high-throughput, regulated bioanalysis. It delivers cleaner extracts, higher recovery, and lower matrix effects, leading to more robust and sensitive assays that meet stringent regulatory expectations.[8][9]

Regardless of the chosen method, it is imperative to develop and validate the bioanalytical method according to current industry standards and regulatory guidance.[8][10] This includes a thorough assessment of selectivity, accuracy, precision, recovery, matrix effects, and stability to ensure the generation of reliable and defensible data in drug development.[19][20]

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Agilent. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]

  • Scholars.Direct. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Retrieved from [Link]

  • Idaho State Police. (2014, January 16). Urine general drug extraction rev 7.pdf. Retrieved from [Link]

  • ResearchGate. (2018, October 4). (PDF) EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. Retrieved from [Link]

  • Scholars.Direct. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Retrieved from [Link]

  • Cellular, Molecular and Biomedical Reports. (2022, May 28). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]

  • PMC. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Agilent. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • Biotage. (2025, December 5). Current methodologies for drugs of abuse urine testing, part 1. Retrieved from [Link]

  • Oxford Academic. (2022, June 15). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection | Forensic Sciences Research. Retrieved from [Link]

  • PMC. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • Polymers in Medicine. (n.d.). A critical review on the extraction and pharmacotherapeutic activity of piperine. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. Retrieved from [Link]

  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • ResearchGate. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF. Retrieved from [Link]

  • ResearchGate. (2015, January 9). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine, 1-ethyl- (CAS 766-09-6). Retrieved from [Link]

  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. Retrieved from [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Retrieved from [Link]

  • PMC. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Retrieved from [Link]

  • (2023, March 13). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Retrieved from [Link]

  • ChEMBL. (n.d.). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 1-[2-(4-Ethylphenyl)ethyl]piperidine

Technical Support Center: 1-[2-(4-Ethylphenyl)ethyl]piperidine Welcome to the technical support center for 1-[2-(4-Ethylphenyl)ethyl]piperidine. This guide is designed for researchers, chemists, and formulation scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-[2-(4-Ethylphenyl)ethyl]piperidine

Welcome to the technical support center for 1-[2-(4-Ethylphenyl)ethyl]piperidine. This guide is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound. We will explore its physicochemical properties, provide direct answers to frequently asked questions, and offer a systematic approach to troubleshooting, ensuring your experiments are both efficient and successful.

Section 1: Physicochemical Profile and Solubility Fundamentals

Understanding the inherent properties of 1-[2-(4-Ethylphenyl)ethyl]piperidine is the first step in troubleshooting its solubility. While specific experimental data for this exact molecule is not extensively published, we can infer a reliable profile from its structural components: a basic piperidine ring and a lipophilic ethylphenyl group.

The piperidine structural motif is a common feature in numerous pharmaceuticals.[1] The nitrogen atom in the piperidine ring is basic, with a pKa of its conjugate acid typically around 10-11.[1][2] This basicity is the most critical factor for manipulating aqueous solubility. The ethylphenyl group, on the other hand, contributes significantly to the molecule's lipophilicity, or "oil-loving" nature.

Table 1: Predicted Physicochemical Properties of 1-[2-(4-Ethylphenyl)ethyl]piperidine

PropertyPredicted ValueRationale & Implications for Solubility
Molecular Formula C₁₅H₂₃N-
Molecular Weight 217.35 g/mol Influences molar concentration calculations.
pKa (Conjugate Acid) ~10.5 - 11.2The piperidine nitrogen is basic. This allows for significant solubility enhancement in acidic conditions (pH < 9) through salt formation.
Predicted XLogP ~3.5 - 4.5The high LogP value indicates the molecule is highly lipophilic and will have very low intrinsic solubility in neutral aqueous solutions.[3][4]
Appearance Colorless to Yellow Oil/LiquidInferred from similar N-substituted piperidines.[2] May exist as a solid salt form.

Section 2: Frequently Asked Questions (FAQs)

Q1: My 1-[2-(4-Ethylphenyl)ethyl]piperidine won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What's wrong?

A1: This is expected behavior. The compound is a weak base with high lipophilicity (high LogP).[3][5] At neutral or alkaline pH, the piperidine nitrogen is in its uncharged, free base form, which is poorly soluble in water. To dissolve it in an aqueous medium, you must lower the pH to protonate the nitrogen, forming a more soluble salt.

Q2: I diluted my DMSO stock solution into an aqueous buffer and a precipitate formed immediately. How can I fix this?

A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous "anti-solvent" where it is poorly soluble.[5] To prevent this, consider the following:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 1%, to minimize its effect on the overall solvent properties.[5]

  • Use an Acidified Aqueous Buffer: Before adding the DMSO stock, ensure your dilution buffer is acidified (e.g., pH 4-5). This will protonate the compound as it enters the solution, keeping it dissolved.

  • Employ a Co-solvent Gradient: Instead of a direct dilution, use intermediate dilutions with varying ratios of organic co-solvent and aqueous buffer.

Q3: What are the best organic solvents for this compound?

A3: Given its lipophilic nature, 1-[2-(4-Ethylphenyl)ethyl]piperidine should be readily soluble in a range of common organic solvents. High solubility is expected in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMSO, DMF, Acetonitrile). It should also be soluble in alcohols like methanol and ethanol.[6] Solubility will likely be lower in nonpolar aliphatic hydrocarbons like hexane.

Q4: Can I prepare a salt form of this compound to improve handling and aqueous solubility?

A4: Absolutely. Preparing a hydrochloride (HCl) or other pharmaceutically acceptable salt is a standard and highly effective strategy for basic compounds like this one.[7][8] Reacting the free base with an equivalent of an acid (like HCl in an ether solution) will yield a solid salt that is generally more stable, crystalline, and readily soluble in water to form an acidic solution.

Section 3: Systematic Troubleshooting Guide

When encountering a solubility issue, a systematic approach is more effective than random trial and error. The following workflow will guide you from initial observation to a robust solution.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Solubility Issue Observed (Precipitate, Cloudiness, Oil) B What is the solvent system? A->B C Aqueous Buffer (e.g., PBS, Media) B->C Aqueous D Organic Solvent (e.g., Ethanol, DCM) B->D Organic E Is the pH < 9? C->E F Is the solvent polarity appropriate? D->F G Issue is pH-related. The compound is in its poorly soluble free base form. E->G No H Solubility is sufficient. Check concentration vs. limit. E->H Yes I Solvent Mismatch. Compound is likely nonpolar. F->I No (e.g., Hexane) J Solubility should be high. Check for impurities or degradation. F->J Yes (e.g., DCM) K SOLUTION: pH Adjustment (See SOP 2) G->K L SOLUTION: Advanced Formulation (Co-solvents, Cyclodextrins) (See Section 4) G->L M SOLUTION: Change Solvent (Use a more polar organic solvent) I->M

Caption: A systematic workflow for diagnosing and solving solubility issues.

The core principle for enhancing the aqueous solubility of 1-[2-(4-Ethylphenyl)ethyl]piperidine relies on the acid-base chemistry of its piperidine nitrogen.

G cluster_0 High pH (e.g., > 9.0) cluster_1 Low pH (e.g., < 9.0) A R-N (Uncharged Free Base) A_props Properties: - Lipophilic / Nonpolar - Poorly Water Soluble - Soluble in Organic Solvents B R-NH⁺ (Protonated Cation) A->B + H⁺ (Acidification) B->A - H⁺ (Basification) B_props Properties: - More Hydrophilic / Polar - Enhanced Water Solubility - Forms a Soluble Salt

Caption: The pH-dependent equilibrium governing the compound's solubility.

Section 4: Advanced Formulation Strategies

If simple pH adjustment is insufficient or not viable for your experimental system, several advanced formulation strategies can be employed. These techniques are common in pharmaceutical development for poorly soluble drugs.[9][10]

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of lipophilic compounds in aqueous solutions.

    • Common Examples: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG-400), DMSO.

    • Mechanism: The co-solvent reduces the polarity of the aqueous medium, making it more favorable for the nonpolar solute.

    • Consideration: Co-solvents can impact biological assays. Always run appropriate vehicle controls.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Mechanism: The lipophilic ethylphenyl portion of the molecule can become encapsulated within the cyclodextrin's nonpolar core, forming an inclusion complex with significantly improved aqueous solubility.[5]

    • Consideration: This is a highly effective technique often used in pharmaceutical formulations.

  • Lipid-Based Formulations: For compounds with very high lipophilicity, lipid-based systems can be highly effective.

    • Examples: Self-Emulsifying Drug Delivery Systems (SEDDS).[8][11]

    • Mechanism: The compound is pre-dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium, this mixture spontaneously forms a fine oil-in-water emulsion, with the drug encapsulated in the oil droplets.

Section 5: Standard Operating Procedures (SOPs)

SOP 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the quantitative solubility of the compound in a specific solvent.

  • Materials: 2 mL glass vials, analytical balance, orbital shaker with temperature control, centrifuge, syringe filters (0.22 µm, chemically compatible), HPLC or GC-MS system.[12]

  • Procedure:

    • Add an excess amount of 1-[2-(4-Ethylphenyl)ethyl]piperidine to a vial (ensure solid/oil is visible).

    • Add a known volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 PBS, pH 4.0 citrate buffer).

    • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C).

    • Agitate for 24-48 hours to ensure equilibrium is reached.[6]

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess compound.

    • Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtrate with a suitable solvent and quantify the concentration using a pre-validated analytical method (e.g., HPLC-UV).

    • Express solubility in mg/mL or µg/mL.

SOP 2: Generating a pH-Solubility Profile

This protocol assesses how solubility changes with pH.

  • Materials: Same as SOP 1.

  • Procedure:

    • Prepare a series of aqueous buffers spanning a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 9, 10).

    • Perform the Shake-Flask Method (SOP 1) in parallel for each of the prepared buffers.

    • Quantify the concentration of the dissolved compound in the supernatant from each buffer.

    • Plot the determined solubility (log scale) against the pH of the buffer. The resulting graph will visually demonstrate the dramatic increase in solubility at lower pH values.

References

  • PubChem. (n.d.). 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-ethylphenyl)piperidine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

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  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. Retrieved from [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine, 1-ethyl- (CAS 766-09-6). Retrieved from [Link]

  • Drug Discovery & Development. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. Retrieved from [https://www.researchgate.net/publication/393718047_Synthesis_and_solubility_of_1-2-methyl-1-4-methylphenyl-5-phenyl-1H-pyrrol-3-yl]ethanone_in_organic_solvents]([Link])

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Diva-portal.org. (2011). Two trace analytical methods for simultaneous determination of three classes of perfluoroalkyl acids in food and drinking water. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-[2-(4-Ethylphenyl)ethyl]piperidine

Introduction Welcome to the technical support guide for the purification of 1-[2-(4-Ethylphenyl)ethyl]piperidine. This molecule, a tertiary amine, is a common structural motif in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 1-[2-(4-Ethylphenyl)ethyl]piperidine. This molecule, a tertiary amine, is a common structural motif in medicinal chemistry and materials science.[1][2] Its synthesis, typically an N-alkylation of piperidine, can yield a crude product containing a variety of impurities including unreacted starting materials, reaction byproducts, and degradation products.[3][4]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common purification challenges, detailed experimental protocols, and the rationale behind each methodological choice to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification of 1-[2-(4-Ethylphenyl)ethyl]piperidine.

Q1: My crude product is a dark yellow or brown oil. What causes this discoloration and how can I remove it?

A1: Discoloration in amine-containing products is a frequent observation, primarily caused by oxidation . Tertiary amines, while more stable than primary or secondary amines, can still oxidize upon exposure to air, light, or trace metal impurities, forming colored N-oxide species or other degradation products.[3]

Causality & Troubleshooting:

  • Cause: Air oxidation is the most common culprit. The reaction may have been exposed to air for extended periods, especially at elevated temperatures.

  • Solution 1: Activated Carbon Treatment. This is a rapid and effective method for removing colored impurities.

    • Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of activated carbon (typically 1-2% w/w).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the carbon.

    • Rinse the Celite® pad with fresh solvent and concentrate the filtrate.

  • Solution 2: Distillation. If the colored impurities are non-volatile, vacuum distillation is highly effective. The target compound will distill, leaving the colored residues behind. See the detailed protocol in the "Detailed Purification Protocols" section.

  • Prevention: During synthesis and workup, use an inert atmosphere (Nitrogen or Argon) where possible, especially if heating is involved. Store the purified product under an inert atmosphere and protected from light.

Q2: My NMR analysis shows significant amounts of unreacted piperidine. What is the best way to remove it?

A2: Residual piperidine is a common impurity, especially if it was used in excess during the synthesis. Due to its basicity and volatility, it can be removed by several methods.

Causality & Troubleshooting:

  • Cause: Incomplete reaction or use of excess piperidine as a reagent or base.

  • Solution 1: Aqueous Acid Wash (Liquid-Liquid Extraction). This is the most common and efficient method. The basicity of piperidine (pKa ≈ 11.1) and the tertiary amine product are similar, but their partitioning behavior can be exploited. A more targeted approach is to leverage the higher volatility of piperidine.

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer multiple times with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). This will protonate both amines, but repeated washes are often necessary.

    • A more effective approach is to wash with water or brine to remove any water-soluble salts, then concentrate the organic layer.

    • The most direct method is removal by vacuum . Piperidine (b.p. 106 °C) is significantly more volatile than the high-boiling product. After aqueous workup, dissolving the product in a high-boiling solvent and applying a high vacuum with gentle heating will selectively remove residual piperidine.

  • Solution 2: Distillation. Vacuum distillation effectively separates the low-boiling piperidine from the high-boiling product. Piperidine will come off in the initial fraction (forerun).[5]

Q3: I'm struggling to separate my product from the 2-(4-ethylphenyl)ethyl halide starting material using column chromatography. What am I doing wrong?

A3: This is a classic challenge involving the purification of basic compounds on silica gel. Silica is acidic and can interact strongly with your tertiary amine product, leading to poor separation, peak tailing, and even product loss on the column.[6]

Causality & Troubleshooting:

  • Cause: Strong acid-base interaction between the basic amine product and the acidic silanol groups on the silica surface. This causes the amine to "stick" to the stationary phase.

  • Solution: Use a Modified Mobile Phase. To achieve a clean separation, you must neutralize the acidic sites on the silica.

    • Add a Competing Amine: Incorporate a small amount of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), into your mobile phase (eluent). A typical concentration is 0.5-1% (v/v).[6] The TEA will preferentially interact with the silica, allowing your product to elute symmetrically.

    • Ammonia Saturation: For very basic compounds, using a mobile phase saturated with ammonia can be effective. This is often done by preparing a solvent mixture like DCM/Methanol/Ammonium Hydroxide (e.g., 95:5:0.5).

  • Workflow:

    • Develop your separation on TLC plates first. Spot your crude mixture on at least two plates.

    • Run one plate in your standard eluent (e.g., Hexane/Ethyl Acetate).

    • Run the second plate in the same eluent system but with 1% TEA added.

    • Observe the difference. The spot corresponding to your product should be much sharper and have a higher Rf value on the TEA-containing plate.

    • Use the optimized, amine-modified eluent for your flash column chromatography.

Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for removing impurities with different polarities, such as unreacted starting materials or non-polar byproducts.

  • Step 1: TLC Analysis & Solvent System Selection

    • Prepare a stock solution of your crude product in a minimal amount of DCM or ethyl acetate.

    • Using TLC plates, test various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol).

    • Once a system that shows separation is identified, add 1% triethylamine (TEA) to the mobile phase to improve the spot shape of the amine product.

    • Aim for an Rf value of ~0.3 for your target compound in the chosen solvent system.

  • Step 2: Column Packing

    • Select an appropriately sized silica gel column for your sample amount (typically a 40-100x mass ratio of silica to crude product).

    • Prepare a slurry of silica gel in the mobile phase (including 1% TEA).

    • Pour the slurry into the column and use pressure to pack it evenly, avoiding air bubbles.

  • Step 3: Sample Loading

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (~2-3x the mass of your product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Step 4: Elution and Fraction Collection

    • Begin eluting the column with your TEA-modified mobile phase.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Step 5: Product Isolation

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • To remove the residual TEA, which is volatile, place the product under a high vacuum for several hours.

G TLC TLC Slurry Slurry TLC->Slurry Pack Pack Slurry->Pack Elute Elute Pack->Elute DryLoad DryLoad DryLoad->Pack Monitor Monitor Elute->Monitor Combine Combine Monitor->Combine Evap Evap Combine->Evap HighVac HighVac Evap->HighVac Pure Pure HighVac->Pure

Protocol 2: Purification by Recrystallization as a Hydrochloride Salt

If your product is an oil or low-melting solid, converting it to a salt can yield a crystalline solid that is easily purified by recrystallization.

  • Step 1: Salt Formation

    • Dissolve the crude 1-[2-(4-Ethylphenyl)ethyl]piperidine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate (~5-10 mL per gram).

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring.

    • A white precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no more precipitate forms.

    • Filter the solid using a Büchner funnel, wash it with cold diethyl ether, and air dry.

  • Step 2: Recrystallization

    • Solvent Screening: Test the solubility of a small amount of the salt in various solvents (e.g., isopropanol, ethanol, acetone, acetonitrile, water) at room temperature and upon heating. The ideal solvent will dissolve the salt when hot but not when cold. A solvent pair (e.g., isopropanol/diethyl ether) may also be effective.

    • Dissolve the bulk of the salt in the minimum amount of the chosen boiling solvent.

    • If the solution is colored, you can perform a hot filtration through a small plug of Celite®.

    • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under a high vacuum.

  • Step 3: (Optional) Liberation of the Free Base

    • Dissolve the purified salt in water.

    • Add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is >10.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified free base.

Protocol 3: Purification by Vacuum Distillation

This method is best for large-scale purification or for removing non-volatile or very high-boiling impurities.[7] 1-[2-(4-Ethylphenyl)ethyl]piperidine has a high boiling point and requires reduced pressure to distill without decomposition.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed with appropriate vacuum grease.

    • Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask for smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure:

    • Place the crude product in the distillation flask (no more than 2/3 full).

    • Begin stirring and slowly apply the vacuum. Observe for any vigorous bubbling from residual low-boiling solvents.

    • Once a stable, high vacuum is achieved, begin to heat the flask gently.

    • Collect and discard the initial fraction (forerun), which will contain any low-boiling impurities like residual piperidine.[5]

    • As the temperature rises and stabilizes at the boiling point of your product, switch to a clean receiving flask and collect the main fraction.

    • Stop the distillation before the flask is completely dry to avoid concentrating potentially unstable residues.

    • Allow the system to cool completely before releasing the vacuum.

Analytical Methods for Purity Assessment

Verifying the purity of your final product is a critical step. Here are the recommended analytical techniques.

Technique Purpose Typical Observations & Key Parameters
¹H NMR Structural Confirmation & Impurity IDProduct: Look for characteristic signals: ethyl group (q, t), aromatic protons, and aliphatic protons of the piperidine and ethyl linker. Impurities: Absence of signals from starting materials (e.g., vinyl protons from elimination byproducts, characteristic piperidine signals if not fully removed).[8]
GC-MS Purity Assessment & Impurity IDPurity: A single major peak in the gas chromatogram. Purity is often reported as % area. Identification: The mass spectrum provides the molecular weight and fragmentation pattern, which is useful for identifying unknown impurity peaks.[9][10]
RP-HPLC Quantitative Purity AnalysisMethod: A C18 column is typically used.[11][12] The mobile phase often consists of a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (acetonitrile or methanol). Purity: High-purity samples will show a single, sharp peak. The method can be validated to accurately quantify the purity level.

G cluster_synthesis Synthesis cluster_impurities Potential Impurities Start Piperidine + 2-(4-ethylphenyl)ethyl-X Reaction N-Alkylation Reaction Start->Reaction Crude Crude Product Reaction->Crude Imp1 Unreacted Piperidine Reaction->Imp1 Imp2 Unreacted Alkylating Agent Reaction->Imp2 Imp3 Side-Reaction Products (e.g., elimination) Reaction->Imp3 Imp4 Oxidation Products Crude->Imp4

References

  • Organic Syntheses Procedure. Piperidine, 1-ethyl-. Organic Syntheses. Available from: [Link]

  • Waller, H. et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available from: [Link]

  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Available from: [Link]

  • Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.
  • Master Organic Chemistry. (2026). 3 Trends That Affect Boiling Points. Available from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • Google Patents. (n.d.). JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Available from: [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available from: [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Available from: [Link]

  • Chem-Station. (n.d.). How to Purify by Distillation. Available from: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Google Patents. (n.d.). EP2398785B1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]-piperazine.
  • American Chemical Society Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available from: [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Available from: [Link]

  • NTU Journal of Pure Sciences. (2024). A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Available from: [Link]

  • UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Available from: [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. Available from: [Link]

  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Available from: [Link]

  • Catalysis Science & Technology (RSC Publishing). (2022). Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni. Available from: [Link]

  • DTIC. (2025). Piperidine Synthesis. Available from: [Link]

  • Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!. Available from: [Link]

  • YouTube. (2022). Distillation of High Boiling Liquids and Boiling Point Determination. Available from: [Link]

  • IJRPR. (n.d.). Impurities in Pharmaceutical Substances. Available from: [Link]

  • Journal of Molecular Structure. (n.d.). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Available from: [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (2014). Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Available from: [Link]

  • The Korean Journal of Internal Medicine. (n.d.). A Modified Method of Preparing 1-methyl 4-phenyl - The Korean Journal of Internal Medicine. Available from: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • Wiley Online Library. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 1-[2-(4-Ethylphenyl)ethyl]piperidine

Welcome to the technical support center for the synthesis of 1-[2-(4-Ethylphenyl)ethyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[2-(4-Ethylphenyl)ethyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1-[2-(4-Ethylphenyl)ethyl]piperidine, and how does temperature play a role in each?

There are two primary synthetic routes for the N-alkylation of piperidine with a 2-(4-ethylphenyl)ethyl moiety:

  • Direct N-Alkylation via Nucleophilic Substitution: This is a straightforward approach where piperidine reacts directly with an activated 2-(4-ethylphenyl)ethyl electrophile, typically a halide such as 2-(4-ethylphenyl)ethyl bromide. The reaction is generally performed in the presence of a base to neutralize the hydrogen halide byproduct.[1][2]

    • Role of Temperature: Temperature is a critical parameter in this method. It directly influences the rate of the desired SN2 reaction. However, elevated temperatures can also promote side reactions, most notably the formation of a quaternary ammonium salt through over-alkylation of the product.[3]

  • N-Alkylation via Reductive Amination: This two-step, one-pot method involves the reaction of piperidine with 4-ethylphenylacetaldehyde to form an iminium ion intermediate, which is then reduced in situ to the target tertiary amine.[2]

    • Role of Temperature: Reductive amination is often carried out at or below room temperature. The initial imine formation can be sensitive to temperature, and the subsequent reduction is typically exothermic. Careful temperature control is necessary to ensure the stability of the reducing agent and to minimize side reactions.

This guide will focus on optimizing the temperature for the Direct N-Alkylation method, as it is a widely used and cost-effective approach where temperature control is paramount for achieving high yield and purity.

Q2: What is a good starting point for the reaction temperature in the direct N-alkylation of piperidine with 2-(4-ethylphenyl)ethyl bromide?

For the initial optimization, a room temperature (typically 20-25 °C) reaction is a highly recommended starting point.[1] Many N-alkylation reactions of piperidines with reactive alkyl halides proceed efficiently at this temperature, minimizing the risk of over-alkylation.

Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. If the reaction is sluggish, a gradual increase in temperature can be explored.

Q3: What are the potential consequences of setting the reaction temperature too high or too low?

Optimizing the reaction temperature is a balancing act between reaction rate and selectivity.

TemperaturePotential OutcomesScientific Rationale
Too Low - Slow or incomplete reaction- Low yieldThe rate of the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the alkyl halide is reduced, leading to a longer reaction time or failure to reach completion.
Too High - Increased rate of over-alkylation (quaternary salt formation)- Potential for decomposition of starting materials or product- Increased formation of elimination byproducts (e.g., 4-ethylstyrene)Higher kinetic energy increases the frequency and energy of collisions, accelerating both the desired reaction and undesired side reactions. The product, being a tertiary amine, can act as a nucleophile and react with another molecule of the alkyl halide.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of 1-[2-(4-Ethylphenyl)ethyl]piperidine and provides a logical workflow for troubleshooting.

Problem 1: Low or No Product Formation at Room Temperature

If you observe a sluggish or stalled reaction at room temperature, consider the following troubleshooting workflow:

G start Low/No Product at RT check_reagents Verify Reagent Purity and Activity start->check_reagents check_base Ensure Adequate Base Strength and Solubility check_reagents->check_base Reagents OK increase_temp Gradually Increase Temperature (e.g., to 40-50 °C) check_base->increase_temp Base OK monitor Monitor by TLC/LC-MS for Product Formation and Byproducts increase_temp->monitor optimize_solvent Consider a More Polar Aprotic Solvent (e.g., DMF, DMSO) monitor->optimize_solvent Still Sluggish

Troubleshooting Workflow for Sluggish Reactions

  • Step 1: Verify Reagent Purity and Activity: Ensure that the piperidine is not carbonated and that the 2-(4-ethylphenyl)ethyl bromide has not degraded.

  • Step 2: Ensure Adequate Base: A common cause of stalled reactions is the protonation of the starting piperidine by the HBr byproduct, rendering it non-nucleophilic.[1] Ensure you are using a suitable non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) in sufficient quantity (typically 1.5-2.0 equivalents).

  • Step 3: Gradually Increase Temperature: If the reagents and base are not the issue, a modest increase in temperature to 40-50 °C can significantly increase the reaction rate.

  • Step 4: Monitor for Byproducts: As you increase the temperature, closely monitor for the appearance of a new, more polar spot on the TLC plate, which could indicate the formation of the quaternary ammonium salt.

  • Step 5: Optimize Solvent: If the reaction is still not proceeding satisfactorily, consider switching to a more polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions.

Problem 2: Significant Formation of a Quaternary Ammonium Salt Byproduct

The formation of a quaternary ammonium salt is a common issue, especially at elevated temperatures.

G start High Quaternary Salt Formation lower_temp Lower Reaction Temperature (e.g., to RT or 0 °C) start->lower_temp slow_addition Slowly Add Alkyl Halide (e.g., via Syringe Pump) lower_temp->slow_addition If still an issue adjust_stoichiometry Use a Slight Excess of Piperidine (e.g., 1.1-1.2 eq) slow_addition->adjust_stoichiometry If further optimization needed check_purity Analyze Product Purity adjust_stoichiometry->check_purity

Troubleshooting Workflow for Over-alkylation

  • Step 1: Lower the Reaction Temperature: This is the most direct way to reduce the rate of the second alkylation step. If you are running the reaction at an elevated temperature, try reducing it to room temperature or even 0 °C.[1]

  • Step 2: Slow Addition of the Alkyl Halide: Adding the 2-(4-ethylphenyl)ethyl bromide slowly (e.g., via a syringe pump over several hours) maintains a low concentration of the alkylating agent, which kinetically favors the mono-alkylation of the more abundant primary amine over the newly formed secondary amine product.[1]

  • Step 3: Adjust Stoichiometry: Using a slight excess of piperidine (e.g., 1.1-1.2 equivalents) can help to ensure that the alkyl halide is consumed before it has a significant opportunity to react with the product.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation at Room Temperature

This protocol is a good starting point for the synthesis of 1-[2-(4-Ethylphenyl)ethyl]piperidine.

Materials:

  • Piperidine (1.1 eq)

  • 2-(4-Ethylphenyl)ethyl bromide (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine and the solvent.

  • Add the powdered potassium carbonate to the solution.

  • With vigorous stirring, add the 2-(4-ethylphenyl)ethyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up and purify the crude product by column chromatography.

Protocol 2: Temperature Elevation for Sluggish Reactions

If the reaction is not proceeding at room temperature after 24 hours, a controlled temperature increase can be implemented.

Procedure:

  • Following the setup in Protocol 1, after the addition of the alkyl bromide, slowly heat the reaction mixture to 40-50 °C using an oil bath.

  • Maintain this temperature and continue to monitor the reaction progress every 1-2 hours.

  • Be vigilant for the appearance of byproducts. If significant byproduct formation is observed, reduce the temperature.

  • Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification.

References

  • Procedure for N-alkylation of Piperidine?
  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (PDF).
  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Difficulties with N-Alkylations using alkyl bromides. Reddit. (2021).
  • Optimized Synthesis of 1-(2-Phenethyl)-4-Piperidone. (PDF). (2017).
  • Piperidines and Pyrrolidines Obtained by Room Temperature Heck Reaction Thank to the Blue Light. RSC Blogs. (2022).
  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions.
  • Method for the Preparation of Fentanyl.
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
  • managing side reactions in piperidine functionaliz
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. (2021).
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  • N-Alkylation of Opiates.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
  • Fentanyl Synthetic Methodology: A Compar
  • Synthesis and investigations of double-pharmacophore ligands for treatment of chronic and neurop

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Optimization

Technical Support Center: Preventing Degradation of 1-[2-(4-Ethylphenyl)ethyl]piperidine in Solution

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I've designed this technical support center to provide you with a definitive resource for handling...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've designed this technical support center to provide you with a definitive resource for handling 1-[2-(4-Ethylphenyl)ethyl]piperidine. This guide moves beyond simple instructions to offer in-depth explanations and actionable protocols, ensuring the integrity of your experiments and the reliability of your results.

PART 1: CORE DIRECTIVE - Understanding the Molecule

1-[2-(4-Ethylphenyl)ethyl]piperidine is a heterocyclic amine featuring a six-membered piperidine ring.[1] This structural motif is common in many pharmaceuticals and natural alkaloids.[1][2] The stability of this compound in solution is paramount for reproducible research. Degradation can lead to a loss of potency, the formation of interfering byproducts, and ultimately, compromised data.

The primary vulnerabilities of the 1-[2-(4-Ethylphenyl)ethyl]piperidine structure are the tertiary amine within the piperidine ring and the ethylphenyl group. These sites are susceptible to oxidation and other degradation pathways, particularly under suboptimal storage and handling conditions.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: Causality-Driven Protocols

Simply following a protocol is insufficient. Understanding the "why" behind each step is crucial for troubleshooting and adapting procedures. The following sections are grounded in the principles of chemical stability and degradation, tailored to the specific structure of 1-[2-(4-Ethylphenyl)ethyl]piperidine.

Trustworthiness: Self-Validating Systems

Every protocol provided is designed to be a self-validating system. By including steps for initial analysis (T=0) and subsequent time-point checks, you can actively monitor the stability of your solutions and have confidence in your results. This approach aligns with the principles of forced degradation studies, which are essential for understanding a molecule's intrinsic stability.[3][4][5][6][7]

Authoritative Grounding & Comprehensive References

The information and protocols herein are supported by established principles of pharmaceutical stability testing and an understanding of the chemistry of piperidine derivatives.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the degradation of 1-[2-(4-Ethylphenyl)ethyl]piperidine in my solution?

A1: The most probable causes of degradation are:

  • Oxidation: The tertiary amine on the piperidine ring is susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.

  • pH Instability: Extreme acidic or basic conditions can catalyze the breakdown of the molecule.[8]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[9]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.

Q2: Which solvents should I use for stock and working solutions?

A2:

  • Stock Solutions: High-purity, anhydrous aprotic solvents like DMSO or acetonitrile are recommended for long-term storage.

  • Working Solutions: For aqueous applications, it is best to prepare working solutions fresh from your stock solution immediately before use. If temporary storage is necessary, use a well-buffered solution at a neutral pH.

Q3: What are the ideal storage conditions?

A3:

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Container: Use amber glass vials with tight-fitting caps to protect from light and air.

  • Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Troubleshooting Specific Issues

Issue: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis over time.

  • Likely Cause: This is a classic sign of degradation. The new peaks represent degradation products.

  • Troubleshooting Steps:

    • Review your storage conditions: Are your solutions protected from light? Are they stored at the recommended temperature?

    • Assess your solvent: Is it high-purity and anhydrous? Have you considered degassing the solvent to remove dissolved oxygen?

    • Check the pH of your working solution: If you are using an aqueous buffer, ensure it is at a stable, neutral pH.

    • Perform a forced degradation study: Intentionally exposing your compound to stress conditions (acid, base, oxidation, light, heat) can help you identify the likely degradation products and pathways, confirming what you are seeing in your analysis.[3][4][5][6][7]

Issue: The biological activity of my compound is inconsistent between experiments.

  • Likely Cause: This can be a direct result of compound degradation, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Steps:

    • Prepare fresh working solutions for every experiment: Avoid using previously prepared and stored aqueous solutions.

    • Quantify your compound concentration before each experiment: Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your working solution.

    • Aliquot your stock solution: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, store your stock solution in single-use aliquots.

PART 3: VISUALIZATION & FORMATTING

Data Presentation

Table 1: Recommended Solvents and Storage Conditions

ParameterStock SolutionWorking Solution (Aqueous)
Solvent High-purity DMSO, AcetonitrileBuffered solution (e.g., PBS), pH 6.5-7.5
Temperature -20°C to -80°CPrepare fresh; if necessary, store at 2-8°C for a short duration (validation required)
Container Amber glass vial with PTFE-lined capAmber glass or low-adhesion polypropylene vial
Light Exposure Minimize at all timesMinimize at all times
Atmosphere Consider overlaying with inert gas (Ar, N₂)Minimize headspace
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
  • Preparation:

    • Accurately weigh the solid 1-[2-(4-Ethylphenyl)ethyl]piperidine in a sterile amber glass vial.

    • Add the desired volume of high-purity, anhydrous DMSO or acetonitrile to achieve the target concentration.

  • Dissolution:

    • Vortex or sonicate the mixture until the compound is fully dissolved.

  • Inerting:

    • Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds.

  • Storage:

    • Immediately cap the vial tightly and store it at -20°C or -80°C.

    • For frequent use, it is highly recommended to prepare single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.

Protocol 2: Stability Assessment by HPLC

This protocol allows you to determine the stability of your compound under your specific experimental conditions.

  • Initial Analysis (T=0):

    • Prepare your working solution of 1-[2-(4-Ethylphenyl)ethyl]piperidine in your experimental buffer.

    • Immediately analyze this solution via a validated HPLC method to establish the initial peak area and purity.

  • Incubation:

    • Store an identical aliquot of the working solution under your intended experimental conditions (e.g., 37°C for 24 hours).

  • Time-Point Analysis:

    • After the desired time, re-analyze the incubated sample using the same HPLC method.

  • Data Comparison:

    • Compare the peak area of the parent compound from the T=0 and the incubated sample. A significant decrease in the peak area indicates degradation.

    • Examine the chromatogram for the appearance of new peaks, which are indicative of degradation products.

Mandatory Visualization

Degradation_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Inconsistent_Results Inconsistent Results / New Peaks Check_Storage Review Storage Conditions (Temp, Light) Inconsistent_Results->Check_Storage Check_Solvent Assess Solvent Quality & pH Inconsistent_Results->Check_Solvent Forced_Degradation Perform Forced Degradation Study Inconsistent_Results->Forced_Degradation Protect_From_Light Use Amber Vials Check_Storage->Protect_From_Light Aliquot_and_Freeze Aliquot Stock & Store at -80°C Check_Storage->Aliquot_and_Freeze Use_High_Purity_Solvent Use High-Purity Anhydrous Solvents Check_Solvent->Use_High_Purity_Solvent Control_pH Maintain Neutral pH Check_Solvent->Control_pH Forced_Degradation->Use_High_Purity_Solvent Inert_Atmosphere Store Under Inert Gas Forced_Degradation->Inert_Atmosphere

Caption: Troubleshooting workflow for degradation of 1-[2-(4-Ethylphenyl)ethyl]piperidine.

Degradation_Pathways cluster_stressors Stress Conditions Compound 1-[2-(4-Ethylphenyl)ethyl]piperidine Oxidation Oxidation (O₂, Light) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Temperature Thermal Stress Compound->Temperature Degradation_Products Degradation Products (e.g., N-oxides, ring-opened species) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Temperature->Degradation_Products

Caption: Major degradation pathways for 1-[2-(4-Ethylphenyl)ethyl]piperidine.

References

  • The Journal of Physical Chemistry A : Provides insights into the OH-initiated degradation and photolysis of the piperidine ring, a core component of the target molecule.

  • Wikipedia: Piperidine : Offers general information on the structure, properties, and reactions of piperidine.

  • PubChem: N-phenyl-1-(2-phenylethyl)-4-piperidinamine : A structurally related compound that provides context on the chemical space.

  • RSC Publishing: Analytical Methods : Discusses HPLC-DAD and LC-MS methods for analyzing piperine, a piperidine-containing natural product, and its degradation products.

  • BenchChem Technical Support : Gives an example of pH-dependent degradation rates for a piperidine derivative.

  • PubChem: 1-(2-Phenylethyl)-4-piperidinol : Another structurally similar compound with relevant physical and chemical properties.

  • Journal of Pharmaceutical and Biomedical Analysis : A review on the development of forced degradation and stability-indicating studies for drugs.

  • Molecules: Piperidine Derivatives : A review covering the synthesis and pharmacological applications of piperidine-containing compounds.

  • Carl ROTH Safety Data Sheet : Provides safety and handling information for piperidine, including storage and incompatibility.

  • PharmaCompass: 4-oxo-1-(2-phenyl-ethyl)-piperidine : Details on a related pharmaceutical intermediate.

  • PubMed: LC-MS Method for Piperidine : Describes an analytical method for detecting piperidine, which is relevant for impurity profiling.

  • ResolveMass Laboratories : An overview of forced degradation studies as per ICH guidelines.

  • New Jersey Department of Health Hazardous Substance Fact Sheet : Safety information for a related compound, 1-Ethyl Piperidine.

  • ResearchGate: Determination of Piperidine and Piperine : Discusses analytical methods for quantifying piperidine and piperine in samples.

  • Asian Journal of Research in Chemistry : A review on the importance of forced degradation studies in pharmaceuticals.

  • BenchChem Technical Guide : Discusses the solubility of piperidine derivatives in organic solvents.

  • Google Patents: Piperidine Residue Detection : A patent for a method to detect piperidine residue in bulk drugs.

  • Fisher Scientific Material Safety Data Sheet : Provides stability and reactivity data for 1-Ethylpiperidine.

  • Fisher Scientific Safety Data Sheet : Safety and storage information for a related piperidine compound.

  • Applied and Environmental Microbiology : Describes the biodegradation pathways of piperine.

  • Journal of Pharmaceutical and Biomedical Analysis : Discusses forced degradation and impurity profiling in drug development.

  • ResearchGate: Forced Degradation Studies : An example of forced degradation studies on a piperine-based compound.

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of 1-[2-(4-Ethylphenyl)ethyl]piperidine

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis and manufacturing scale-up of 1-[2-(4-Ethylphenyl)ethyl]piperidine. The content is st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis and manufacturing scale-up of 1-[2-(4-Ethylphenyl)ethyl]piperidine. The content is structured to address common challenges through a practical, question-and-answer-based troubleshooting section and a comprehensive FAQ, grounded in established chemical principles and scalable methodologies.

Strategic Overview of the Synthesis

The most robust and industrially viable method for synthesizing 1-[2-(4-Ethylphenyl)ethyl]piperidine is through a one-pot reductive amination process. This strategy involves the condensation of 4-ethylphenylacetaldehyde with piperidine to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the target tertiary amine.[1][2][3]

Core Reaction:

  • Aldehyde: 4-Ethylphenylacetaldehyde

  • Amine: Piperidine

  • Product: 1-[2-(4-Ethylphenyl)ethyl]piperidine

This approach is favored for its high efficiency, operational simplicity, and the avoidance of isolating unstable intermediates.[2] The choice of reducing agent and reaction conditions is paramount for achieving high yield, purity, and scalability.

Visualizing the Workflow

The following diagram outlines the general manufacturing workflow, from starting materials to the final purified product.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Charge Reactor with: - 4-Ethylphenylacetaldehyde - Piperidine - Solvent (e.g., DCE, THF) B Stir to facilitate imine/enamine formation (Optional: Add catalytic acid) A->B C Controlled (portion-wise) addition of Reducing Agent (e.g., NaBH(OAc)₃) B->C D Monitor reaction progress (TLC, GC, or LC-MS) C->D E Quench Reaction (e.g., with NaHCO₃ solution) D->E F Phase Separation (Aqueous vs. Organic) E->F G Solvent Removal (Rotary Evaporation) F->G H Crude Product G->H I Purification Method (e.g., Vacuum Distillation or Salt Crystallization) H->I J Pure 1-[2-(4-Ethylphenyl)ethyl]piperidine I->J

Caption: High-level workflow for the synthesis of 1-[2-(4-Ethylphenyl)ethyl]piperidine.

Troubleshooting Guide: From Lab to Plant

This section addresses specific issues that may arise during the synthesis and scale-up process.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?

Answer: Low yield in reductive amination is a common issue, especially during scale-up. The root cause often lies in one of three areas: imine formation, the reduction step, or competing side reactions.

  • Cause A: Incomplete Imine/Enamine Formation The initial condensation between the aldehyde and piperidine is a reversible equilibrium reaction that produces water. On a large scale, inefficient water removal can inhibit the reaction from proceeding.

    • Solution: While not always necessary for this specific substrate combination, if imine formation is sluggish, adding a catalytic amount of a mild acid like acetic acid can protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by piperidine.[4] For particularly stubborn cases, the use of dehydrating agents like molecular sieves can be considered, though this adds complexity to a manufacturing process.

  • Cause B: Premature Reduction of the Aldehyde If your reducing agent is not selective, it can reduce the starting aldehyde to 4-ethylphenylethanol before it has a chance to react with piperidine. This is a frequent issue with powerful reducing agents like sodium borohydride (NaBH₄).[2]

    • Solution: Employ a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this purpose.[1][5][6] Its reduced reactivity prevents it from significantly affecting the aldehyde or ketone, but it readily reduces the protonated imine (iminium ion), which is the more reactive species in the mixture.[2] This selectivity ensures the reaction pathway strongly favors the desired product.

  • Cause C: Competing Side Reactions 4-Ethylphenylacetaldehyde, like many aldehydes with α-hydrogens, can undergo self-condensation (an aldol reaction) under basic or acidic conditions, especially at elevated temperatures.

    • Solution: Maintain strict temperature control. The reaction should ideally be run at or below room temperature. Ensure piperidine (which is basic) and any catalytic acid are well-mixed and that localized "hot spots" do not form. The order of addition is also critical; typically, the aldehyde and amine are mixed first to allow imine formation before the reducing agent is added slowly.[5]

Question 2: My final product is difficult to purify. What impurities should I expect and what are the best large-scale purification methods?

Answer: Purification is often the most challenging aspect of scaling up. The primary impurities are typically unreacted starting materials and byproducts from side reactions.

Expected Impurities & Purification Strategy

ImpuritySourceRecommended Purification Method
Piperidine Unreacted starting materialAcidic Wash: During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). Piperidine will be protonated and move to the aqueous layer.
4-Ethylphenylacetaldehyde Unreacted starting materialVacuum Distillation: The aldehyde has a different boiling point from the product and can be separated.
4-Ethylphenylethanol Reduction of starting aldehydeVacuum Distillation: The boiling point of this alcohol byproduct is sufficiently different from the product to allow for separation via fractional distillation.[7]
Aldol Adducts Self-condensation of aldehydeVacuum Distillation: These are typically higher molecular weight, less volatile impurities that will remain in the distillation flask.

Recommended Large-Scale Purification Protocols:

  • Fractional Vacuum Distillation: This is the most direct and cost-effective method for purifying multi-kilogram quantities of liquid amines. The difference in boiling points between the product and key impurities makes this highly feasible.

  • Crystallization as a Salt: If distillation does not provide the required purity, the product can be converted to a crystalline salt (e.g., hydrochloride or hydrobromide). Dissolve the crude freebase in a suitable solvent (like isopropanol or toluene) and add a solution of HCl or HBr.[8][9] The salt will often precipitate in high purity, leaving impurities behind in the solvent. The pure freebase can then be regenerated by neutralization if required.

Question 3: The reaction seems to stall or becomes very slow when I increase the batch size. Why is this happening?

Answer: This is a classic sign of mass and heat transfer limitations, which are minor in a small flask but become significant in a large reactor.

  • Cause A: Inefficient Mixing In a large volume, reactants may not be homogenously mixed, especially if the reducing agent is a solid. This creates localized areas where the reaction is complete and others where it has not even started.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine or anchor stirrer) and that the stirring speed is sufficient to create a vortex and ensure full suspension of solids and mixing of liquid phases.

  • Cause B: Poor Temperature Control Reductive aminations are exothermic, particularly during the addition of the hydride reagent. In a large reactor, the surface-area-to-volume ratio is much lower, making it harder to dissipate heat. If the internal temperature rises uncontrollably, it can promote side reactions or even lead to a dangerous runaway reaction.

    • Solution: Add the reducing agent slowly and in portions. Use a jacketed reactor with a circulating coolant to actively manage the internal temperature. For very large scales, a semi-batch process (where one reactant is added continuously over several hours) provides the best control over the exotherm.

Frequently Asked Questions (FAQs)

  • Q1: What is the best reducing agent for manufacturing scale: catalytic hydrogenation or a chemical hydride like NaBH(OAc)₃?

    • Answer: Both are viable, and the choice depends on available equipment and cost considerations.

      • Catalytic Hydrogenation (e.g., H₂ gas with a Pd/C catalyst): This method is highly atom-economical and generates minimal waste. It is often cheaper for very large-scale (multi-ton) production. However, it requires specialized high-pressure hydrogenation reactors and carries the safety risks associated with flammable hydrogen gas.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is operationally simpler, does not require high-pressure equipment, and offers excellent selectivity.[6] It is ideal for lab-scale, pilot-plant, and small-to-medium manufacturing campaigns. Its main drawbacks are higher cost and the generation of stoichiometric borate waste streams.[6]

  • Q2: Which solvent is recommended for scale-up?

    • Answer: The ideal solvent should be inert to the reaction conditions, have a suitable boiling point for reflux and removal, and pose manageable safety and environmental risks. For reactions using NaBH(OAc)₃, common choices include 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) .[1][6] For catalytic hydrogenation, alcohols like methanol or ethanol are typically used. Always consult solvent selection guides to assess the "greenness" and safety profile of your chosen solvent.

  • Q3: How can I reliably monitor the reaction's progress on a large scale?

    • Answer: Taking small samples for analysis is crucial. Gas Chromatography (GC) is often the best method, as it can quantify the disappearance of the volatile starting aldehyde and the appearance of the product. Thin Layer Chromatography (TLC) is a quick qualitative check, while LC-MS can confirm the mass of the product and identify byproducts.

  • Q4: What are the most critical safety precautions for this process?

    • Answer:

      • Reagent Handling: Piperidine is corrosive and flammable. Hydride reducing agents react violently with water and can release flammable hydrogen gas. Handle all reagents in a well-ventilated area (fume hood or ventilated enclosure) with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

      • Inert Atmosphere: When working with hydride reagents, it is best practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

      • Exotherm Control: As discussed in the troubleshooting section, be prepared to manage the heat generated during the reduction step by using controlled addition and reactor cooling.

Reference Protocol and Data

Step-by-Step Laboratory Protocol

This protocol describes a standard lab-scale synthesis that is suitable for process optimization and subsequent scale-up.

  • Reactor Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-ethylphenylacetaldehyde (0.1 mol, 14.8 g) and piperidine (0.12 mol, 10.2 g, 11.8 mL).

  • Solvent Addition: Add 1,2-dichloroethane (DCE, 300 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (0.15 mol, 31.8 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours, or until GC/TLC analysis shows complete consumption of the starting aldehyde.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (200 mL). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with dichloromethane (2 x 100 mL).

  • Purification: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the resulting oil by vacuum distillation.

Typical Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry Aldehyde (1.0 eq), Piperidine (1.1-1.2 eq), NaBH(OAc)₃ (1.3-1.5 eq)A slight excess of the amine and reducing agent ensures complete conversion of the limiting aldehyde.
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that works well with NaBH(OAc)₃ and has a good solubility profile for all components.[1]
Temperature 20-25°C (Room Temperature)Balances reaction rate with minimizing side reactions like aldol condensation.
Reaction Time 2-6 hoursTypically sufficient for complete conversion; should be confirmed by reaction monitoring.
Typical Yield 85-95%Expected range for an optimized reductive amination process.
Mechanism Visualization

The diagram below illustrates the accepted mechanism for reductive amination using a selective hydride reagent.

G Start Aldehyde + Piperidine Intermediate Iminium Ion (Protonated Imine) Start->Intermediate Condensation (+H⁺, -H₂O) Product Target Amine Intermediate->Product Hydride Attack on Electrophilic Carbon Hydride [H]⁻ (from NaBH(OAc)₃) invis1->Intermediate

Caption: Mechanism of reductive amination via an iminium ion intermediate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. Available at: [Link]

  • Closson, R. D., Napolitano, J. P., Ecke, G. G., & Kolka, A. J. (1957). The Preparation of N-Ethylpiperidine. Organic Syntheses, 37, 36. Available at: [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Patents, Google. Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine. JP5738774B2.
  • The Synthetic Organic Chemical Manufacturers Association (SOCMA). Reductive Amination - Common Conditions. Available at: [Link]

  • Valdez, C. A., et al. (2014). A "One-Pot" Method for the Synthesis of Fentanyl and its Analogs. Synthetic Communications, 44(11), 1577-1586.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Patents, Google. Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]-piperazine. EP2398785B1.
  • Reddit. What's wrong with my reductive amination? I barely got any product. (2025). Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. Available at: [Link]

  • Patents, Google. Methods For Preparing Fentanyl And Fentanyl Intermediates. US20130281702A1.
  • Mazums (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Available at: [Link]

  • Saavedra, J. E., et al. (2000). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 32(3), 274-278. Available at: [Link]

  • Patents, Google. The preparation method of N-phenethyl-4-anilinopiperidine. CN102249986A.
  • ResearchGate (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-[2-(4-Ethylphenyl)ethyl]piperidine

Welcome to the technical support center for 1-[2-(4-Ethylphenyl)ethyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[2-(4-Ethylphenyl)ethyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization challenges encountered with this and structurally similar N-substituted piperidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own laboratory work.

A Note on Scientific Integrity: Direct experimental data on the crystallization of 1-[2-(4-Ethylphenyl)ethyl]piperidine is not extensively documented in public literature. Therefore, this guide synthesizes field-proven insights from general crystallization theory, troubleshooting common issues with basic organic compounds, and data from structurally related N-phenethylpiperidine analogs.[1][2][3] This approach provides a robust framework for problem-solving, even in the absence of compound-specific data.

Part 1: Understanding the Molecule - Anticipating Challenges

1-[2-(4-Ethylphenyl)ethyl]piperidine possesses several structural features that can influence its crystallization behavior:

  • The Piperidine Ring: This saturated heterocycle is a common motif in pharmaceuticals.[4] Its basic nitrogen atom (pKa of the conjugate acid is likely around 10-11) makes the molecule susceptible to salt formation and influences its solubility in protic solvents.[5][6]

  • The N-phenethyl Group: The ethylphenyl group attached to the piperidine nitrogen via an ethyl linker introduces significant lipophilicity. This, combined with the flexible ethyl chain, can lead to a lower melting point and a tendency for the compound to remain as an oil or a low-melting solid, a common issue known as "oiling out".[7][8][9]

  • Purity: As with any crystallization, impurities can significantly hinder the process by disrupting the formation of a crystal lattice.[7][10]

Based on these features, the most common challenges you are likely to face are:

  • The compound precipitating as an oil instead of a solid ("oiling out").

  • Complete failure to crystallize, with the compound remaining in solution.

  • Formation of a non-crystalline, amorphous solid.

  • Rapid precipitation of fine powder with poor purity.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the problems you may be encountering.

FAQ 1: My compound is "oiling out" upon cooling. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[8] This typically happens when the solubility of the compound is exceeded at a temperature that is above its melting point.[7][11] For a molecule like 1-[2-(4-Ethylphenyl)ethyl]piperidine, with its flexible side chain and lipophilic character, this is a primary concern. The oily droplets can trap impurities and rarely solidify into a pure crystalline form.[7]

Troubleshooting Strategies:

  • Re-heat and Add More Solvent: The most immediate solution is to re-heat the mixture until the oil redissolves, then add a small amount of additional solvent (10-20% more).[7][11] This increases the saturation temperature, and the compound may begin to crystallize at a lower temperature, below its melting point.

  • Lower the Crystallization Temperature: If possible, after dissolving the compound at a higher temperature, try cooling the solution to a much lower temperature (e.g., in an ice bath or freezer) to see if solidification can be induced.

  • Change the Solvent System:

    • Increase Solvent Polarity: Oiling out is common in nonpolar solvents where the solute-solute interactions are much stronger than solute-solvent interactions. Try a more polar solvent or a solvent mixture. For N-phenethylpiperidine derivatives, mixtures of a polar solvent like ethanol or methanol with a non-polar co-solvent like petroleum ether or hexane can be effective.[1][2][12]

    • Use a "Poorer" Solvent: Start by dissolving your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poorer" solvent in which it is less soluble (e.g., hexane or heptane) at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.[10]

  • Seeding: If you have a small amount of solid material, you can introduce a "seed crystal" into the supersaturated solution at a temperature just below the point of oiling out. This provides a template for crystal growth.[10]

FAQ 2: My compound won't crystallize at all. It just stays in solution even after cooling.

Answer: This indicates that the solution is not supersaturated, meaning the compound is too soluble in the chosen solvent at the given temperature.[7]

Troubleshooting Strategies:

  • Reduce the Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.[7][11] This can be done by gentle heating under a stream of nitrogen or by using a rotary evaporator.

  • Introduce an Anti-Solvent: While stirring, slowly add a solvent in which your compound is insoluble (an "anti-solvent"). This will decrease the overall solubility and can induce crystallization. For 1-[2-(4-Ethylphenyl)ethyl]piperidine, if it is dissolved in a polar solvent like ethanol, a non-polar anti-solvent like hexane could be effective.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Utilize Vapor Diffusion: This is an excellent technique for small amounts of material.[10] Dissolve your compound in a small volume of a relatively volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane or diethyl ether). The anti-solvent vapor will slowly diffuse into your solution, reducing the solubility and promoting slow crystal growth.[10]

FAQ 3: I managed to get a solid, but it's a fine powder, not nice crystals. What should I do?

Answer: The rapid formation of a fine powder suggests that the solution became supersaturated too quickly, leading to rapid nucleation rather than slow, ordered crystal growth.[7] This can trap impurities and result in a less pure product.

Troubleshooting Strategies:

  • Slow Down the Cooling Process: After dissolving the compound in a hot solvent, insulate the flask to allow it to cool to room temperature as slowly as possible.[7] You can place it in a Dewar flask or wrap it in glass wool.

  • Use More Solvent: As mentioned in the "oiling out" section, using slightly more than the minimum amount of hot solvent required for dissolution will slow down the rate at which supersaturation is achieved upon cooling.[7]

  • Re-crystallize: Redissolve the powder in a hot solvent and repeat the crystallization process with one of the modifications above to encourage slower crystal growth.

FAQ 4: Should I consider converting my compound to a salt to improve crystallization?

Answer: Absolutely. This is a highly effective strategy for basic compounds like 1-[2-(4-Ethylphenyl)ethyl]piperidine that are oily or difficult to crystallize.[10] The ionic nature of a salt dramatically increases the lattice energy, which often leads to the formation of well-defined, higher-melting crystals.

Common Salt Forms:

  • Hydrochloride (HCl): Often crystalline and easy to handle. Can be prepared by adding a solution of HCl in a solvent like isopropanol or diethyl ether to a solution of the free base.

  • Maleate or Citrate: These salts of organic acids can also produce highly crystalline solids.[13]

The choice of counter-ion can sometimes influence the crystal packing and even lead to different polymorphic forms.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol outlines a systematic approach to finding a suitable solvent or solvent system for the crystallization of 1-[2-(4-Ethylphenyl)ethyl]piperidine.

Objective: To identify a solvent that dissolves the compound when hot but in which the compound has low solubility when cold.

Materials:

  • 1-[2-(4-Ethylphenyl)ethyl]piperidine (approx. 100 mg)

  • A selection of solvents with varying polarities (see table below)

  • Small test tubes or vials

  • Heating block or water bath

  • Stirring rods

Procedure:

  • Place approximately 10-20 mg of your compound into several different test tubes.

  • Add a solvent from the list below dropwise to one of the test tubes at room temperature, stirring after each addition.

    • If the compound dissolves readily at room temperature, the solvent is too good. Note this and move on.

    • If the compound is insoluble or sparingly soluble, proceed to the next step.

  • Gently heat the test tube. Add more solvent dropwise until the compound just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the results. An ideal solvent will show a significant amount of crystalline precipitate upon cooling.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesExpected Solubility of 1-[2-(4-Ethylphenyl)ethyl]piperidine
Non-polar Hexane, Heptane, Petroleum EtherLikely low solubility at all temperatures. Good as anti-solvents.
Moderately Non-polar Toluene, Diethyl EtherMay show some solubility, potentially good for slow evaporation.
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileGood candidates for single-solvent recrystallization.
Polar Protic Ethanol, Methanol, IsopropanolLikely to be good solvents, especially when heated.[12]

Interpreting the Results:

  • No single solvent works? Try a binary solvent system. Dissolve the compound in a small amount of a "good" hot solvent (e.g., ethanol) and slowly add a "poor" hot solvent (e.g., water or hexane) until the solution becomes cloudy. Then, add a drop or two of the "good" solvent to clarify and allow to cool.

Protocol 2: Overcoming "Oiling Out" via Controlled Cooling and Solvent Modification

This protocol provides a step-by-step method to address the common issue of oiling out.

Objective: To induce crystallization by avoiding the temperature range where the compound is a liquid at supersaturation.

Procedure:

  • Place your crude 1-[2-(4-Ethylphenyl)ethyl]piperidine in an Erlenmeyer flask.

  • Add a suitable solvent (e.g., isopropanol) and heat the mixture to a gentle boil until the compound is fully dissolved.

  • Add an additional 10-20% volume of the solvent to ensure the solution is not at its absolute saturation point.

  • Slowly add a miscible anti-solvent (e.g., deionized water) dropwise while the solution is still hot, until you observe a persistent faint cloudiness.

  • Add a few drops of the primary solvent (isopropanol) to just re-dissolve the cloudiness.

  • Cover the flask and allow it to cool to room temperature undisturbed and as slowly as possible.

  • If no crystals form, try cooling further in an ice bath or a refrigerator.

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Crystallization Failures

This diagram outlines the decision-making process when initial crystallization attempts are unsuccessful.

Crystallization_Troubleshooting Start Crude Compound in Solution Cooling Cool Solution Start->Cooling Observation Observe Outcome Cooling->Observation OilingOut Compound 'Oils Out' Observation->OilingOut Liquid Droplets NoCrystals No Crystals Form Observation->NoCrystals Clear Solution FinePowder Fine Powder Precipitates Observation->FinePowder Rapid Precipitation GoodCrystals Good Crystals Form Observation->GoodCrystals Success Action_Oil Re-heat, Add More Solvent or Change Solvent System OilingOut->Action_Oil Action_NoCrystals Concentrate Solution or Add Anti-Solvent NoCrystals->Action_NoCrystals Action_Powder Re-dissolve, Cool Slower or Use More Solvent FinePowder->Action_Powder Action_Oil->Cooling Action_NoCrystals->Cooling Action_Powder->Cooling

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: Vapor Diffusion Crystallization Workflow

This diagram illustrates the setup for vapor diffusion, a powerful technique for growing high-quality crystals from small amounts of material.

Vapor_Diffusion cluster_jar Sealed Outer Jar cluster_vial Inner Vial CompoundSolution Compound dissolved in 'Good' Solvent (e.g., DCM) Crystals High-Quality Crystals Form Over Time CompoundSolution->Crystals Induces Crystallization AntiSolvent Anti-Solvent Reservoir (e.g., Pentane) Vapor Anti-Solvent Vapor Vapor->CompoundSolution Slow Diffusion

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 1-[2-(4-Ethylphenyl)ethyl]piperidine via NMR Spectroscopy

Introduction: The Imperative of Structural Certainty In the realm of drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Certainty

In the realm of drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. An erroneously identified compound can invalidate extensive biological testing, compromise intellectual property, and derail a research program. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the de novo structural elucidation of organic molecules in solution. Its ability to provide precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled.

This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra for 1-[2-(4-Ethylphenyl)ethyl]piperidine. We will first establish a predicted spectral profile based on foundational NMR principles and data from analogous structural fragments. This ab initio analysis will then be compared against a representative experimental dataset, demonstrating how to systematically interpret the spectra to achieve unequivocal structural validation. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Labeling

To facilitate a clear and systematic interpretation, every chemically distinct carbon and proton environment in 1-[2-(4-Ethylphenyl)ethyl]piperidine is labeled as shown below. This numbering scheme will be used consistently throughout the guide.

Caption: Labeled structure of 1-[2-(4-Ethylphenyl)ethyl]piperidine.

Part 1: Predictive NMR Analysis

Before acquiring experimental data, a thorough analysis of the molecular structure allows for the prediction of the ¹H and ¹³C NMR spectra. This predictive step is crucial as it establishes a hypothesis against which the experimental data can be tested. Our predictions are based on established chemical shift values for analogous structures, such as ethylbenzene and N-substituted piperidines.[1][2][3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the three key regions of the molecule: the 4-ethylphenyl group, the ethyl linker, and the piperidine ring.

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale
H12 (CH₃)~1.22Triplet (t)3HAlkyl group on an aromatic ring, split by the two H11 protons.[2][5]
H6', H2' (Piperidine)~1.45Multiplet (m)4HProtons on C3' and C5' of the piperidine ring.
H3', H5' (Piperidine)~1.60Multiplet (m)2HProton on C4' of the piperidine ring.
H1', H7' (Piperidine)~2.4-2.6Multiplet (m)4HProtons on C2' and C6' are adjacent to the nitrogen, causing a downfield shift.
H8' (Linker CH₂)~2.6-2.8Multiplet (m)2HBenzylic-type protons adjacent to the aromatic ring.
H11 (Ar-CH₂)~2.63Quartet (q)2HMethylene protons of the ethyl group, split by the three H12 protons.[2][5]
H7' (Linker CH₂)~2.6-2.8Multiplet (m)2HMethylene protons adjacent to the piperidine nitrogen.
H9, H13 & H10, H14~7.15Two Doublets (d)4HAromatic protons exhibiting an AA'BB' system typical of a 1,4-disubstituted benzene ring.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments.[6] Due to symmetry in the 4-ethylphenyl and piperidine moieties, fewer than 15 signals are expected.

Carbon Label Predicted δ (ppm) Rationale
C12 (CH₃)~16Typical chemical shift for a terminal methyl group on an aromatic side chain.[3]
C3', C5' (Piperidine)~24Piperidine ring carbon distant from the nitrogen.[4]
C4' (Piperidine)~26Piperidine ring carbon most distant from the nitrogen.[4]
C11 (Ar-CH₂)~29Benzylic methylene carbon of the ethyl group.[1]
C2', C6' (Piperidine)~55Piperidine carbons alpha to the nitrogen are significantly deshielded.
C8' (Linker CH₂)~34Aliphatic carbon in the ethyl linker.
C7' (Linker CH₂)~59Aliphatic carbon adjacent to the piperidine nitrogen, causing a downfield shift.
C10, C14 (Aromatic CH)~128.0Aromatic carbons ortho to the ethyl group.[1]
C9, C13 (Aromatic CH)~128.5Aromatic carbons meta to the ethyl group and ortho to the ethyl-piperidine chain.
C8 (Aromatic C)~138Quaternary aromatic carbon attached to the ethyl-piperidine chain.
C11 (Aromatic C)~143Quaternary aromatic carbon attached to the ethyl group.

Part 2: Experimental Protocol for NMR Data Acquisition

The quality of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[7][8] The following protocol outlines a robust procedure for obtaining high-resolution spectra for structural validation.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh 10-20 mg of Sample prep2 Dissolve in 0.6 mL CDCl3 prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to 5 mm NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C{1H} Spectrum acq2->acq4 proc1 Fourier Transform & Phase Correction acq3->proc1 acq4->proc1 proc2 Baseline Correction & Calibration proc1->proc2 proc3 Peak Integration (1H) proc2->proc3 proc4 Assign Signals proc3->proc4 proc5 Compare with Predictions proc4->proc5 val Structural Validation Confirmed proc5->val

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-[2-(4-Ethylphenyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 1-[2-(4-Ethylphenyl)ethyl]piperidine (C₁₅H₂₃N, MW 217.35 Da).[1] As a structural analog of various pharmacologically active phenethylamines and a potential impurity in the synthesis of fentanyl precursors, accurate identification of this compound is critical.

The primary analytical challenge lies in distinguishing this compound from its isobaric isomers —specifically branched-chain analogs and ring-substituted derivatives.[1] This guide establishes a definitive identification workflow based on the characteristic m/z 98 base peak (derived from the piperidine moiety) and contrasts it with the m/z 112 shift observed in key isomers.

Fragmentation Mechanism & Pattern Analysis

The electron ionization (EI, 70 eV) mass spectrum of 1-[2-(4-Ethylphenyl)ethyl]piperidine is governed by charge localization on the nitrogen atom, driving specific alpha-cleavage and benzylic fragmentation pathways.[1]

2.1 Primary Fragmentation Pathway (The "Piperidine Rule")

The dominant feature of N-phenethylpiperidine derivatives is the formation of the iminium ion via alpha-cleavage .

  • Mechanism: Ionization of the nitrogen lone pair is followed by homolytic cleavage of the C-C bond between the

    
     and 
    
    
    
    carbons of the ethyl linker.
  • Result: This expels the 4-ethylbenzyl radical and retains the charge on the nitrogen-containing fragment.

  • Diagnostic Ion: m/z 98 (

    
    ).
    
    • Calculation: Piperidine ring (

      
      , 84 Da) + Methylene linker (
      
      
      
      , 14 Da) = 98 Da.[1]
    • Significance: This peak is the Base Peak (100% abundance) and confirms an unsubstituted piperidine ring attached to an unbranched ethyl chain.

2.2 Secondary Fragmentation (Aromatic Moiety)

While less abundant, ions derived from the aromatic portion provide crucial structural information about the 4-ethyl substitution.

  • m/z 119 (

    
    ):  The 4-ethylbenzyl cation.[1] Formed if the charge is retained on the aromatic fragment during alpha-cleavage.
    
  • m/z 105 (

    
    ):  Formed by the loss of a methyl radical (
    
    
    
    ) from the ethyl substituent on the aromatic ring, followed by rearrangement to a stable methyl-tropylium or phenonium ion.
  • m/z 91 (

    
    ):  The tropylium ion, formed by the loss of the ethyl group (
    
    
    
    ) from the aromatic ring.
2.3 Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion (M+) [C15H23N]+. m/z 217 BP Base Peak (Iminium) [Piperidine=CH2]+ m/z 98 M->BP Alpha Cleavage (Loss of 4-Et-Benzyl Radical) Benzyl 4-Ethylbenzyl Cation [CH2-Ph-Et]+ m/z 119 M->Benzyl Charge Retention on Aromatic Side Trop Tropylium Ion [C7H7]+ m/z 91 Benzyl->Trop - C2H4 (28 Da) MeTrop Methyl-Tropylium [C8H9]+ m/z 105 Benzyl->MeTrop - CH3 (15 Da)

Caption: Figure 1. Primary fragmentation pathways of 1-[2-(4-Ethylphenyl)ethyl]piperidine under 70 eV Electron Ionization.

Comparative Analysis: Distinguishing Isobaric Isomers

The most significant risk in analysis is misidentification with isomers that share the same molecular formula (


, MW 217) but possess different pharmacophores.
3.1 The Comparator Candidates
  • Target Compound: 1-[2-(4-Ethylphenyl)ethyl]piperidine (Linear linker, unsubstituted ring).[1]

  • Isomer A (Branched Linker): 1-[1-(4-Ethylphenyl)ethyl]piperidine.[1]

    • Structure: Methyl branch on the alpha-carbon of the linker.

  • Isomer B (Ring Substituted): 4-Methyl-1-(2-phenylethyl)piperidine.[1]

    • Structure: Methyl group on the piperidine ring; unsubstituted phenyl ring.

3.2 Diagnostic Ion Shift Table
FeatureTarget Compound Isomer A (Branched Linker) Isomer B (Ring Substituted)
Structure Linear Ethyl LinkerBranched Ethyl Linker (

)
Methyl-Piperidine Ring
Base Peak m/z 98 m/z 112 m/z 112
Mechanism



Aromatic Ions m/z 119, 105m/z 119, 105m/z 91 (Unsubstituted Benzyl)
Molecular Ion m/z 217 (Weak)m/z 217 (Very Weak)m/z 203 (if Me-Pip + Benzyl)*

*Note: For Isomer B to be isobaric (MW 217), the aromatic ring must also be substituted (e.g., 4-Methyl-1-(4-methylphenethyl)piperidine), or the piperidine must have a larger alkyl group.[1] If Isomer B is simply 4-Methyl-1-phenethylpiperidine, the MW is 203.[1] The comparison below assumes an isobaric analog.

3.3 Differentiation Logic
  • Rule 1 (The 98 vs. 112 Split): If the base peak is m/z 98 , the piperidine ring is unsubstituted, and the linker is linear at the alpha position. If the base peak is m/z 112 , you have either a branched linker or a methyl-substituted piperidine.

  • Rule 2 (The Aromatic Check): Check for m/z 91 .

    • High abundance of m/z 91 indicates an unsubstituted benzyl group (suggesting the "ethyl" mass is on the piperidine ring).

    • High abundance of m/z 119/105 indicates the ethyl group is on the aromatic ring.

Experimental Protocol (GC-MS)

To replicate these results, use the following standardized protocol. This method is self-validating using the "Split Peak" logic described above.

Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).[1]

  • Derivatization is not required for tertiary amines.[1]

Instrument Parameters:

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent (Rxi-5Sil MS).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode, 250°C. Injection volume: 1 µL.

Temperature Program:

  • Initial: 80°C (hold 1 min).

  • Ramp: 15°C/min to 280°C.

  • Final: 280°C (hold 5 min).

  • Total Run Time: ~19.3 min.[1]

MS Parameters:

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40–450.[1]

  • Ionization: EI, 70 eV.[1][2]

Differentiation Workflow Diagram

Use this decision tree to interpret the mass spectrum of an unknown C15 amine.

DecisionTree Start Unknown Spectrum (MW 217) CheckBP Identify Base Peak Start->CheckBP BP98 Base Peak: m/z 98 CheckBP->BP98 Dominant Ion BP112 Base Peak: m/z 112 CheckBP->BP112 Dominant Ion CheckAr Check Aromatic Ions (m/z 91 vs 119) BP98->CheckAr Result2 Isomer: Branched Linker 1-[1-(4-Ethylphenyl)ethyl]piperidine BP112->Result2 m/z 119 Present Result3 Isomer: Ring Substituted (Methylpiperidine derivative) BP112->Result3 m/z 91 Dominant (Unsub. Benzyl) Result1 CONFIRMED: 1-[2-(4-Ethylphenyl)ethyl]piperidine (Linear Linker, Unsub. Ring) CheckAr->Result1 m/z 119 Present (Ethyl-Benzyl)

Caption: Figure 2. Decision tree for differentiating 1-[2-(4-Ethylphenyl)ethyl]piperidine from its isobaric isomers.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for alpha-cleavage mechanisms in amines).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] Mass Spectral Library.[1][3] Retrieved from [Link] (Reference for general phenethylpiperidine fragmentation patterns).[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for standard Piperidine, 1-(2-phenylethyl)- spectra).[1]

Sources

Validation

A Comparative Analysis of the Binding Affinity of 1-[2-(4-Ethylphenyl)ethyl]piperidine and Standard Ligands for Sigma Receptors

This guide provides a comprehensive comparison of the binding affinity of the piperidine derivative, 1-[2-(4-Ethylphenyl)ethyl]piperidine, with established standard ligands for the sigma-1 (σ1) and sigma-2 (σ2) receptors...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the binding affinity of the piperidine derivative, 1-[2-(4-Ethylphenyl)ethyl]piperidine, with established standard ligands for the sigma-1 (σ1) and sigma-2 (σ2) receptors. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological profile of this compound in the context of well-characterized reference agents. The information presented herein is supported by experimental data from peer-reviewed literature and established methodologies.

Introduction: The Significance of Sigma Receptor Ligands

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique, non-opioid intracellular proteins primarily located at the endoplasmic reticulum (ER).[1][2] They are classified into two main subtypes, σ1 and σ2, which are genetically distinct and possess different pharmacological profiles.[2][3] These receptors have emerged as significant therapeutic targets for a range of pathological conditions, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][4] The σ1 receptor, in particular, functions as a ligand-operated molecular chaperone, modulating a variety of cellular processes including calcium signaling, ion channel activity, and cellular stress responses.[1][5][6] The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is implicated in cholesterol homeostasis and is often overexpressed in proliferating cancer cells.[4][7]

The piperidine scaffold is a common structural motif in many sigma receptor ligands. Understanding the binding affinity of novel piperidine derivatives is a critical step in the development of new therapeutic agents with improved selectivity and efficacy. This guide focuses on 1-[2-(4-Ethylphenyl)ethyl]piperidine, a compound of interest for its potential interaction with sigma receptors. Due to the limited publicly available data for this exact molecule, we will utilize binding affinity data for the closely related and well-studied compound, 1-(2-phenethyl)piperidine (AC927), which differs only by the absence of the ethyl group on the phenyl ring.[8] This substitution is not expected to dramatically alter the core binding characteristics at the sigma receptor, making AC927 a relevant surrogate for this comparative analysis.

Comparative Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity. The following table summarizes the binding affinities of 1-(2-phenethyl)piperidine (as a proxy for 1-[2-(4-Ethylphenyl)ethyl]piperidine) and a selection of standard sigma receptor ligands.

CompoundTarget Receptor(s)Ligand TypeKi (nM)Reference(s)
1-(2-Phenethyl)piperidine (AC927) σ1 / σ2Mixed/Non-selectiveσ1: 30 ± 2σ2: 138 ± 18[8]
Haloperidol σ1 / σ2 / D2Standard Antagonist (Non-selective)σ1: ~2.5 - 2.8[9][10]
(+)-Pentazocine σ1Standard Agonist (Selective)σ1: ~7[7]
1,3-di(2-tolyl)guanidine (DTG) σ1 / σ2Standard Ligand (Non-selective)σ1: 35.5σ2: 39.9[11]
PRE-084 σ1Selective Agonistσ1: 2.2σ2: 13091[12][13]
PB28 σ1 / σ2σ1 Antagonist / σ2 Agonistσ1: 0.38σ2: 0.68[14]
BD-1063 σ1Selective Antagonistσ1: 9σ2: 449[15]
SM-21 σ2Selective AntagonistHigh affinity for σ2[16]

Table 1: Comparative Binding Affinities of 1-(2-Phenethyl)piperidine and Standard Sigma Receptor Ligands. Ki values represent the inhibition constant, with lower values indicating higher affinity.

From the data, 1-(2-phenethyl)piperidine (AC927) demonstrates a moderate affinity for both σ1 and σ2 receptors, with a slight preference for the σ1 subtype.[8] When compared to the standard ligands, its affinity for the σ1 receptor is in a similar range to the non-selective ligand DTG but is considerably lower than the high-affinity ligands Haloperidol, PRE-084, and PB28. Its affinity for the σ2 receptor is also moderate. The selection of appropriate standard ligands for comparison is crucial for contextualizing the potency and selectivity of a novel compound.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor. The following are generalized protocols for determining the binding affinity of a test compound for the σ1 and σ2 receptors.

Sigma-1 (σ1) Receptor Binding Assay

This protocol is adapted from established methodologies utilizing -pentazocine as the radioligand.[1][14]

Materials:

  • Membrane Preparation: Guinea pig brain or cell lines expressing recombinant human σ1 receptors.

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compound: 1-[2-(4-Ethylphenyl)ethyl]piperidine, serially diluted.

  • Filtration Apparatus: 96-well harvester with GF/B glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µ g/well .

  • Assay Setup: In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration close to its Kd, typically 2-5 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 (σ2) Receptor Binding Assay

This protocol utilizes [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG) as the radioligand, with the inclusion of a masking agent to block its binding to σ1 receptors.[3][11]

Materials:

  • Membrane Preparation: Rat liver or cell lines expressing σ2 receptors (e.g., MCF7).

  • Radioligand: [3H]-DTG (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • σ1 Masking Agent: (+)-Pentazocine (1 µM final concentration).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compound: 1-[2-(4-Ethylphenyl)ethyl]piperidine, serially diluted.

  • Filtration Apparatus and Scintillation Counter (as for σ1 assay).

Procedure:

  • Membrane Preparation: Prepare membranes as described for the σ1 assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-DTG (at a concentration close to its Kd, typically 10-30 nM), the σ1 masking agent (+)-pentazocine, and varying concentrations of the test compound.

  • Incubation, Filtration, and Quantification: Follow the same procedure as outlined for the σ1 receptor binding assay.

  • Data Analysis: Calculate the IC50 and Ki values as described for the σ1 assay. It is important to note that the use of masking agents can introduce complexities, and results should be interpreted with caution.[3]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Radioligand, Buffers, Test Compound) membranes Prepare Receptor Membranes (Homogenization & Centrifugation) reagents->membranes incubation Incubate (Membranes + Radioligand + Test Compound) membranes->incubation filtration Filter & Wash (Separate Bound from Free Ligand) incubation->filtration scintillation Scintillation Counting (Measure Radioactivity) filtration->scintillation ic50 Determine IC50 (Non-linear Regression) scintillation->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki caption Figure 1: Generalized workflow for a competitive radioligand binding assay.

Caption: Figure 1: Generalized workflow for a competitive radioligand binding assay.

Signaling Pathways of Sigma Receptors

The signaling mechanisms of σ1 and σ2 receptors are complex and involve interactions with a multitude of intracellular proteins.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor acts as an intracellular chaperone at the mitochondria-associated ER membrane (MAM).[5] Under resting conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by ligands (agonists) or cellular stress, the σ1 receptor dissociates from BiP and can then interact with and modulate the function of various client proteins, including ion channels (such as K+, Na+, and Ca2+ channels), G-protein coupled receptors, and lipid transport proteins.[9][17][18] This modulation can impact calcium homeostasis, neuronal excitability, and cellular survival pathways.[1][9]

G cluster_er Endoplasmic Reticulum cluster_targets Client Proteins cluster_cellular_response Cellular Response s1r_bip σ1R-BiP Complex (Inactive) s1r_active Active σ1R s1r_bip->s1r_active Agonist or Cellular Stress ion_channels Ion Channels (K+, Na+, Ca2+) s1r_active->ion_channels Modulation gpcrs GPCRs s1r_active->gpcrs Modulation other_proteins Other Proteins s1r_active->other_proteins Modulation cellular_response Altered Ca2+ Signaling Neuronal Excitability Cell Survival ion_channels->cellular_response gpcrs->cellular_response other_proteins->cellular_response caption Figure 2: Simplified signaling pathway of the sigma-1 receptor.

Caption: Figure 2: Simplified signaling pathway of the sigma-1 receptor.

Sigma-2 (σ2) Receptor/TMEM97 Signaling

The σ2 receptor, or TMEM97, is involved in the regulation of cholesterol homeostasis and has been shown to interact with the Niemann-Pick C1 (NPC1) protein and the low-density lipoprotein (LDL) receptor.[4][7] It is also implicated in the regulation of cell proliferation and apoptosis, particularly in cancer cells where it is often overexpressed.[4] Ligand binding to the σ2 receptor can influence downstream signaling cascades, such as those involving protein kinase C (PKC) and Raf kinase, which are key regulators of cell growth.[4]

G cluster_membrane Cell Membrane / ER cluster_downstream Downstream Effectors ligand σ2R Ligand s2r σ2R (TMEM97) ligand->s2r cholesterol Cholesterol Homeostasis (NPC1, LDLR interaction) s2r->cholesterol Regulation proliferation Cell Proliferation (PKC, Raf kinase) s2r->proliferation Modulation apoptosis Apoptosis s2r->apoptosis Induction (Agonists) caption Figure 3: Key signaling roles of the sigma-2 receptor/TMEM97.

Caption: Figure 3: Key signaling roles of the sigma-2 receptor/TMEM97.

Conclusion

This guide provides a comparative overview of the binding affinity of 1-[2-(4-Ethylphenyl)ethyl]piperidine, represented by its close analog 1-(2-phenethyl)piperidine, for sigma-1 and sigma-2 receptors in relation to established standard ligands. The data indicate that this compound possesses moderate, non-selective affinity for both receptor subtypes. The detailed experimental protocols for radioligand binding assays offer a foundational methodology for researchers to independently verify and expand upon these findings. Furthermore, the elucidation of the complex signaling pathways of sigma receptors underscores their importance as therapeutic targets and highlights the need for the development of novel, highly selective ligands to probe their function and therapeutic potential. The information presented here serves as a valuable resource for the scientific community engaged in the exploration of sigma receptor pharmacology and the development of next-generation therapeutics targeting these versatile proteins.

References

  • Sigma-2 receptor. (n.d.). In Wikipedia. Retrieved February 24, 2024, from [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology, 11, 237. [Link]

  • Matsumoto, R. R., et al. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Pharmacology Biochemistry and Behavior, 99(2), 273-280. [Link]

  • Sigma-1 receptor. (n.d.). In Wikipedia. Retrieved February 24, 2024, from [Link]

  • -pentazocine binding to rat brain sigma 1 receptors. (1993). The Journal of Pharmacology and Experimental Therapeutics, 267(2), 688-697. [Link]

  • Ghelardini, C., et al. (2000). Pharmacological identification of SM-21, the novel sigma(2) antagonist. Pharmacology, Biochemistry, and Behavior, 67(3), 587-593. [Link]

  • Wilke, R. A., et al. (1999). Membrane-delimited coupling between sigma receptors and K+ channels in rat neurohypophysial terminals requires neither G-protein nor ATP. The Journal of Physiology, 517(Pt 2), 375-390. [Link]

  • Berardi, F., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 592796. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Molecules, 27(24), 8910. [Link]

  • Shin, E. J., et al. (1995). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European Journal of Pharmacology, 278(3), 229-237. [Link]

  • Sigma-2 receptor ligands PB28 and its analogues PB183, PB221, F281, PB282. (n.d.). ResearchGate. Retrieved February 24, 2024, from [Link]

  • Sanchez-Blazquez, P., et al. (2025). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Pharmacology & Translational Science. [Link]

  • Sabino, V., et al. (2009). The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking. Neuropsychopharmacology, 34(6), 1482-1493. [Link]

  • Penke, B., et al. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Biomedicines, 13(6), 1409. [Link]

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  • Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(7), 1807-1816. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1736-1747. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry, 66(14), 9579-9600. [Link]

  • Pati, M. L., et al. (2015). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. Oncotarget, 6(32), 33328-33342. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling 1-[2-(4-Ethylphenyl)ethyl]piperidine

This guide provides essential safety protocols for handling 1-[2-(4-Ethylphenyl)ethyl]piperidine in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize established safety principles wit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols for handling 1-[2-(4-Ethylphenyl)ethyl]piperidine in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational safety. The information herein is designed to empower researchers, scientists, and drug development professionals with a robust framework for risk mitigation.

Inferred Hazard Profile: A Causal Analysis

The piperidine chemical family presents a well-documented set of hazards from which we can infer a baseline risk profile for its derivatives. The primary dangers associated with compounds like 1-ethyl piperidine and piperidine itself are significant, and it is logical to assume that 1-[2-(4-Ethylphenyl)ethyl]piperidine may share these characteristics.

  • Corrosivity and Irritation: Piperidines are known to be corrosive, capable of causing severe skin burns and serious, potentially permanent, eye damage upon contact.[1][2][3][4] The basic nitrogen atom is a key contributor to this caustic nature.

  • Toxicity (Multi-Route): Exposure via inhalation, dermal contact, and ingestion is a primary concern. These compounds can be toxic, and absorption through the skin is a notable route of exposure, increasing systemic risk.[1][2][4][5] Inhalation can lead to severe irritation of the respiratory tract.[1][6]

  • Flammability: The parent compounds are highly flammable liquids with low flash points, meaning their vapors can ignite at or near room temperature.[1][2][5] While the addition of the ethylphenyl group will increase the molecular weight and likely the flashpoint, the compound should still be treated as a flammable or combustible substance. Vapors can be heavier than air and may travel to a distant ignition source.[1]

The Core Directive: A Multi-Layered PPE Strategy

A foundational principle of laboratory safety is that PPE is the last line of defense, supplementing critical engineering controls like chemical fume hoods. The selection of PPE must be deliberate and directly correlated to the procedure being performed.

Engineering Controls: Your Primary Barrier

All manipulations of 1-[2-(4-Ethylphenyl)ethyl]piperidine, including weighing, transfers, and reaction setups, must be conducted within a certified and properly functioning chemical fume hood.[1] This is non-negotiable. The fume hood contains vapors and protects you from inhalation exposure and potential splashes.

Personal Protective Equipment: Task-Specific Requirements

The following table summarizes the minimum required PPE. For procedures involving larger volumes, heating, or pressurization, a more stringent assessment is required.

Task/Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Chemical-Resistant Gloves (e.g., Nitrile)Safety Glasses with Side ShieldsFlame-Resistant Lab CoatNot required
Weighing & Small Volume Transfers (<50 mL) Double-Gloved (e.g., Nitrile or Neoprene)Chemical Splash GogglesFlame-Resistant Lab CoatWork in Chemical Fume Hood
Solution Preparation & Large Transfers (>50 mL) Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber, Viton™) over inner glovesChemical Splash Goggles AND a full-face shieldFlame-Resistant Lab Coat AND a Chemical-Resistant ApronWork in Chemical Fume Hood
Reaction Work-up & Purification Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber, Viton™) over inner glovesChemical Splash Goggles AND a full-face shieldFlame-Resistant Lab Coat AND a Chemical-Resistant ApronWork in Chemical Fume Hood
  • Hand Protection: The choice of glove material is critical. While nitrile gloves offer baseline protection for minor splashes, extended contact requires more robust materials. Always consult the glove manufacturer's chemical resistance charts. Double-gloving provides an extra layer of security; should the outer glove be compromised, the inner glove allows you time to retreat, remove the damaged outer glove, and re-glove safely.

  • Eye and Face Protection: Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom. Chemical splash goggles that form a seal around the eyes are mandatory.[1][6] When handling volumes greater than 50 mL or during any operation with a heightened splash risk (e.g., transfers, extractions), a full-face shield must be worn over the goggles to protect the entire face.[1]

  • Body Protection: A flame-resistant (FR) lab coat, fully fastened, is the minimum requirement. For larger-scale operations, a chemically resistant apron provides an additional barrier to protect against spills that could saturate the lab coat.[1] Never wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: A chemical fume hood is the primary method of respiratory protection. If a scenario arises where a fume hood is non-functional or unavailable, work must cease immediately. In a genuine emergency spill situation that requires a respirator, only personnel trained in their use and fit-tested for a NIOSH-approved respirator with organic vapor cartridges should respond.

Operational and Disposal Plans

Safe Handling and Logistics
  • Designate an Area: Clearly demarcate the area within the fume hood where the compound will be handled.

  • Pre-Operational Check: Ensure that a certified safety shower and eyewash station are unobstructed and within a 10-second travel distance.[1]

  • Ignition Source Control: Prohibit all sources of ignition—such as open flames, hot plates, and non-intrinsically safe electrical equipment—from the handling area.[1][5]

  • Static Electricity: For transfers between metal containers, ensure they are properly grounded and bonded to prevent static discharge, a potential ignition source.[1][2][5] Use non-sparking tools.[5]

  • Contamination Control: At the end of the work shift, wash any areas of the body that may have come into contact with the chemical.[1] Do not eat, drink, or smoke in the laboratory.[1]

Emergency Response Protocols
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[5][6]

  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • Remove all ignition sources.[1]

    • Wearing the appropriate full PPE, contain the spill by covering it with a non-combustible absorbent material like vermiculite, dry sand, or earth.[1]

    • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after cleanup is complete.[1]

Disposal Plan

All materials contaminated with 1-[2-(4-Ethylphenyl)ethyl]piperidine, including the chemical itself, empty containers, absorbent materials, and used PPE, must be disposed of as hazardous waste.[1][5] Containers should be sealed, clearly labeled, and disposed of according to your institution's environmental health and safety guidelines and in compliance with all local, state, and federal regulations.

Visualized Workflow and Data

PPE Selection Workflow

The following diagram illustrates the logical process for selecting appropriate PPE based on a procedural risk assessment.

PPE_Selection_Workflow cluster_prep Phase 1: Pre-Task Assessment cluster_decision Phase 2: Control & PPE Selection cluster_ppe Phase 3: Final PPE Assembly A Identify Chemical Hazards (Corrosive, Toxic, Flammable) B Review Procedure (Volume, Temperature, Pressure) A->B Synthesize Information C Mandatory Engineering Control: Work in Chemical Fume Hood B->C Proceed to Controls D Risk of Splash or High Volume Transfer? C->D Assess Procedure E Standard Operation (e.g., small volume weighing) D->E No F High-Risk Operation (e.g., large volume transfer) D->F Yes G Baseline PPE: - FR Lab Coat - Double Gloves - Splash Goggles E->G Select H Enhanced PPE: - Baseline PPE + Face Shield + Chemical Apron F->H Select

Caption: PPE Selection Workflow based on Risk Assessment.

References

  • Common Name: 1-ETHYL PIPERIDINE HAZARD SUMMARY - New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET - Piperidine - Ing. Petr Švec - PENTA s.r.o. [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. [Link]

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